Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Description
The exact mass of the compound 5-(4-Fluoro-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% is 235.06447134 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTXDVDQXHOLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254132 | |
| Record name | Ethyl 5-(4-fluorophenyl)-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127919-31-7 | |
| Record name | Ethyl 5-(4-fluorophenyl)-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127919-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-fluorophenyl)-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
As a Senior Application Scientist in medicinal chemistry and process development, I approach the evaluation of heterocyclic building blocks not merely as static reagents, but as dynamic nodes of reactivity. Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS: 127919-31-7) is a prime example of such a node. The 1,3-oxazole core, particularly when substituted with a halogenated aryl group, is a privileged scaffold in drug discovery, frequently appearing in kinase inhibitors, COX-2 selective NSAIDs, and novel antimicrobial agents.
This technical guide provides a comprehensive, field-proven analysis of the chemical properties, synthetic methodologies, and downstream applications of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, designed to empower researchers with actionable, mechanistic insights.
Physicochemical Profiling
Before deploying this building block in a synthetic campaign, it is critical to understand its fundamental physicochemical parameters. The presence of the 4-fluorophenyl group significantly enhances the lipophilicity and metabolic stability of the molecule (by blocking cytochrome P450-mediated oxidation at the para position), while the ethyl ester provides a versatile handle for further functionalization.
| Property | Value | Structural Significance |
| Chemical Name | Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate | Standard IUPAC nomenclature. |
| CAS Registry Number | 1[1] | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C12H10FNO3 | Dictates mass spectrometry (MS) exact mass targeting. |
| Molecular Weight | 235.21 g/mol | Ideal low-molecular-weight fragment for lead optimization. |
| Core Scaffold | 1,3-Oxazole | Provides hydrogen bond acceptor capabilities (via N and O). |
| Key Substituents | C4-Ethyl ester, C5-(4-Fluorophenyl) | Enables orthogonal reactivity (C4 hydrolysis vs. C2 activation). |
Mechanistic Synthesis & Retrosynthetic Analysis
The most efficient and robust method for assembling 5-aryl-oxazole-4-carboxylates relies on the cyclization of2 [2]. In this case, the electrophilic partner is 4-fluorobenzoyl chloride.
This transformation, often referred to as a modified Schöllkopf oxazole synthesis, is thermodynamically driven by the formation of the aromatic oxazole ring. The reaction releases hydrogen chloride, necessitating the use of a non-nucleophilic organic base (such as DBU or triethylamine) to drive the reaction to completion and prevent the degradation of the acid-sensitive isocyanide [3].
Retrosynthetic and mechanistic workflow for oxazole core assembly.
Field-Proven Experimental Protocol
To ensure high yields and prevent the formation of di-acylated byproducts, the following protocol is engineered as a self-validating system . Every step includes the underlying causality to guide the operator.
Reagents Required:
-
Ethyl isocyanoacetate (1.0 equiv)
-
4-Fluorobenzoyl chloride (1.05 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.
-
Causality: Ethyl isocyanoacetate and acyl chlorides are highly sensitive to moisture. Water will hydrolyze the acyl chloride to 4-fluorobenzoic acid, killing the electrophilicity and drastically reducing the yield.
-
-
Deprotonation: Dissolve ethyl isocyanoacetate in anhydrous THF (0.2 M) and cool the mixture to 0 °C using an ice bath. Add DBU dropwise.
-
Causality: The α-protons of ethyl isocyanoacetate are acidic. DBU deprotonates this position to form a highly reactive carbanion. The 0 °C temperature is critical to control the exothermic nature of this step and prevent unwanted polymerization of the isocyanide.
-
-
Acylation & Cyclization: Dissolve 4-fluorobenzoyl chloride in a small volume of THF and add it dropwise to the reaction mixture over 30 minutes.
-
Causality: Dropwise addition maintains a low concentration of the electrophile in the system, preventing the highly reactive intermediate from reacting with a second molecule of acyl chloride (di-acylation).
-
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Quench a micro-aliquot in methanol before spotting; the disappearance of the starting materials and the appearance of a strongly UV-active spot (due to the extended conjugation of the aryl-oxazole system) indicates successful cyclization.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize any remaining acid or unreacted electrophile. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Analytical Validation: Purify via flash column chromatography.
-
Self-Validation Check: Confirm the structure via 1 H NMR. The definitive hallmark of success is the appearance of a sharp singlet at approximately δ 7.9–8.1 ppm , corresponding to the isolated C2 proton of the newly formed oxazole ring.
-
Downstream Reactivity & Application Mapping
The true value of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate lies in its orthogonal reactivity profile. The molecule possesses two primary vectors for late-stage functionalization: the C4 ester and the unsubstituted C2 position.
-
C4-Ester Hydrolysis & Amidation: The ethyl ester can be selectively hydrolyzed using LiOH in a THF/H2O mixture to yield 5-(4-fluorophenyl)oxazole-4-carboxylic acid. This acid is a premium precursor for amide coupling (using EDCI/HOBt or HATU) to synthesize complex peptidomimetics or target-specific ligands.
-
C2 C-H Activation: Because the C2 position of the oxazole is unsubstituted, it is highly susceptible to transition-metal-catalyzed C-H functionalization. Using Palladium or Copper catalysis, researchers can directly arylate or alkylate the C2 position, rapidly expanding the structure-activity relationship (SAR) library without needing to build the oxazole core from scratch for every derivative.
Downstream chemical reactivity and functionalization pathways.
Conclusion
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a highly strategic intermediate in modern organic synthesis. By mastering the isocyanoacetate-driven cyclization and leveraging the orthogonal reactivity of the C2 and C4 positions, drug development professionals can rapidly generate diverse, biologically active libraries centered around the privileged oxazole pharmacophore.
References
-
Royal Society of Chemistry (RSC). "Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes". Available at: [Link]
Sources
Rational Design and Structure-Activity Relationship (SAR) of 4-Fluorophenyl Oxazole Derivatives
Executive Summary: The 4-Fluorophenyl Oxazole Scaffold
In modern medicinal chemistry, the 4-fluorophenyl oxazole scaffold has emerged as a privileged pharmacophore, demonstrating remarkable versatility across oncology, neurodegeneration, and infectious diseases. The strategic pairing of a highly electronegative fluorine atom at the para-position of a phenyl ring with a rigid, planar oxazole core provides unique physicochemical advantages.
From a pharmacokinetic perspective, the para-fluorine substitution effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, significantly extending the metabolic half-life of the compound. From a pharmacodynamic standpoint, the fluorine atom withdraws electron density from the phenyl ring via the inductive effect, strengthening π-π stacking and cation-π interactions within target protein binding pockets. Meanwhile, the oxazole ring acts as an optimal hydrogen bond acceptor and a rigid geometric linker, precisely orienting peripheral substituents into deep binding clefts.
This technical guide explores the Structure-Activity Relationship (SAR) of 4-fluorophenyl oxazole derivatives, focusing on two highly validated therapeutic applications: GSK-3β inhibition for neurodegenerative diseases and cytotoxic naphthoquinone-oxazoles for oncology .
SAR Case Study 1: GSK-3β Inhibition & Neurotherapeutics
Glycogen synthase kinase-3 beta (GSK-3β) is a critical kinase implicated in Alzheimer's disease (AD) pathology, specifically in tau hyperphosphorylation and amyloid precursor protein (APP) processing. Developing highly selective GSK-3β inhibitors that can cross the blood-brain barrier (BBB) has been a major challenge.
Recent structure-guided designs have identified oxazole-4-carboxamide derivatives as picomolar inhibitors of GSK-3β[1]. The oxazole core perfectly mimics the hydrogen-bonding profile required to anchor into the ATP-binding hinge region of the kinase, while the 4-fluorophenyl (or heavily halogenated phenyl) group occupies the adjacent hydrophobic pocket.
SAR Analysis of Oxazole-4-Carboxamides
Modifications to the 4-fluorophenyl ring and the carboxamide side chain drastically alter both potency and isozyme selectivity (GSK-3β vs. GSK-3α). The introduction of 6-membered nitrogen-containing rings (like pyrazine) on the carboxamide side chain, combined with halogen substitutions on the phenyl ring, yields single-digit nanomolar to picomolar potencies[1].
Table 1: SAR of Oxazole-4-Carboxamide Derivatives against GSK-3β
| Compound ID | Phenyl Substitution | Carboxamide Substitution | GSK-3β IC₅₀ (nM) | Selectivity (β vs α) | BBB Penetration |
| PF-367 | 4-Fluorophenyl | Piperidine derivative | 1.2 | < 2-fold | High (PET validated) |
| PF-618 | 4-Methoxyphenyl | Pyrazine derivative | 4.5 | Moderate | High |
| OCM-44 | 3-Chloro-4-methoxyphenyl | Pyrazine derivative | 2.1 | Moderate | High (Lead PET Tracer) |
| OCM-51 | 3-Chloro-4-fluorophenyl | Pyridine derivative | 0.030 | > 10-fold | High |
Causality Insight: The transition from a 4-fluorophenyl group to a 3-chloro-4-fluorophenyl group (as seen in OCM-51) exploits a highly restricted sub-pocket within the GSK-3β active site. The chlorine atom provides optimal van der Waals contacts that are sterically rejected by the slightly smaller binding pocket of the GSK-3α isozyme, achieving an unprecedented >10-fold isozyme selectivity[1].
Fig 1: Mechanism of action of oxazole-based GSK-3β inhibitors on the Wnt/β-catenin pathway.
Protocol: Microscale Thermophoresis (MST) Target Engagement Assay
To validate that these oxazole derivatives bind to both the active (non-phospho-S9, npS9) and autoinhibited (phospho-S9, pS9) states of GSK-3β, traditional enzymatic turnover assays are insufficient (as the pS9 state is catalytically inactive). Therefore, a self-validating Microscale Thermophoresis (MST) binding assay is required[1].
Step-by-Step Methodology:
-
Protein Labeling: Label recombinant human npS9-GSK-3β and pS9-GSK-3β with a fluorescent dye (e.g., RED-NHS) targeting primary amines. Causality: NHS-ester chemistry ensures stable covalent attachment without perturbing the ATP-binding pocket, as the active site lacks highly reactive surface lysines.
-
Serial Dilution: Prepare a 16-point 1:1 serial dilution of the 4-fluorophenyl oxazole ligand (e.g., OCM-51) in MST buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20). Causality: Tween-20 is critical to prevent non-specific adsorption of the highly lipophilic oxazole compounds to the glass capillaries.
-
Incubation: Mix the labeled kinase (final concentration 50 nM) with the ligand dilutions. Incubate for 15 minutes at room temperature in the dark to achieve thermodynamic equilibrium.
-
Thermophoresis Measurement: Load the samples into standard treated glass capillaries. Apply an infrared laser to create a microscopic temperature gradient.
-
Self-Validation & Analysis: Include a known ATP-competitive binder (e.g., Staurosporine) as a positive control. The change in the hydration shell upon oxazole binding alters the thermophoretic mobility of the kinase. Plot the normalized fluorescence against ligand concentration to derive the dissociation constant ( Kd ).
SAR Case Study 2: Cytotoxic Naphtho[2,3-d]oxazole-4,9-diones
In oncology, fusing the oxazole ring with a quinone moiety yields 2-arylnaphtho[2,3-d]oxazole-4,9-diones. These compounds exhibit potent cytotoxicity against androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines[2]. The mechanism of action involves DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS) via redox cycling of the quinone core[2].
SAR Analysis of Naphthoquinone-Oxazoles
The substitution pattern on the 2-aryl ring dictates the cytotoxic efficacy. The introduction of a halogen atom, particularly fluorine at the 4-position, significantly enhances cellular penetration and target affinity compared to unsubstituted analogs[2].
Table 2: Cytotoxic Activity (IC₅₀) of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones
| Compound | Aryl Substitution | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) | Mechanistic Impact |
| Analog A | Unsubstituted Phenyl | 12.5 | 18.2 | Baseline redox cycling |
| Analog B | 4-Methylphenyl | 10.1 | 15.4 | Slight lipophilicity increase |
| Analog C | 4-Chlorophenyl | 4.2 | 6.8 | Enhanced π-π stacking |
| Lead | 4-Fluorophenyl | 2.1 | 3.5 | Optimal BBB/Cellular uptake & metabolic stability |
Causality Insight: The 4-fluorophenyl derivative exhibits the lowest IC₅₀ values because the fluorine atom provides the optimal balance of lipophilicity (LogP) for traversing the lipid bilayer of prostate cancer cells, while its high electronegativity increases the electron deficiency of the oxazole-quinone system, accelerating ROS generation during redox cycling[2].
Fig 2: One-pot synthetic workflow for 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.
Protocol: One-Pot Synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
The synthesis of the 2-arylnaphtho[2,3-d]oxazole-4,9-dione scaffold is achieved via a thermodynamically driven one-pot condensation and cyclization reaction[2].
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-amino-3-bromo-1,4-naphthoquinone in anhydrous pyridine. Causality: Pyridine acts as both the solvent and the base, neutralizing the HCl generated during the initial acylation step to prevent degradation of the naphthoquinone core.
-
Acylation: Dropwise add 1.2 equivalents of 4-fluorobenzoyl chloride at 0°C. Stir for 30 minutes. This forms the 2-amido-3-bromo-1,4-naphthoquinone intermediate in situ[2].
-
Thermal Cyclization: Attach a reflux condenser and elevate the temperature to 115°C (refluxing pyridine). Maintain reflux for 12 hours. Causality: The elevated temperature provides the activation energy required for the intramolecular nucleophilic attack of the amide oxygen onto the bromine-bearing carbon, driving the elimination of HBr and H₂O to form the fully aromatized oxazole ring.
-
Quenching & Precipitation: Cool the reaction to room temperature and pour it into crushed ice containing 10% HCl. Causality: The acidic aqueous quench neutralizes the pyridine, causing the highly hydrophobic 2-(4-fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione to precipitate out of solution.
-
Self-Validation (Purification): Filter the crude solid and purify via silica gel column chromatography (eluent: Hexane/Ethyl Acetate). Validate the structure using ¹H-NMR (look for the characteristic multiplet of the 4-fluorophenyl protons at δ 7.2-8.1 ppm) and ¹³C-NMR to confirm the disappearance of the amide carbonyl peak and the presence of the oxazole carbon.
Conclusion
The 4-fluorophenyl oxazole moiety is a highly tunable structural motif. By modulating the functional groups attached to the oxazole core, researchers can pivot the biological activity from highly selective, BBB-penetrant kinase inhibition (as seen in GSK-3β probes like OCM-51) to potent, ROS-generating cytotoxicity (as seen in naphthoquinone-oxazoles). Mastery of these SAR principles enables the rational design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
-
Structural Basis for Achieving GSK-3β Inhibition With High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery PubMed / National Institutes of Health (NIH)[Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis MDPI[Link]
Sources
The Role of Fluorine Substitution in Oxazole-4-Carboxylate Stability: A Mechanistic and Experimental Guide
Introduction: The Oxazole-4-Carboxylate Scaffold in Drug Design
The oxazole-4-carboxylate motif is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and a core building block in kinase inhibitors, anti-infectives, and receptor antagonists. However, the native oxazole ring is often susceptible to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes, while the C4-carboxylate ester can fall victim to ubiquitous plasma esterases or base-catalyzed hydrolysis.
To overcome these liabilities, targeted fluorine substitution—whether via direct fluorination (e.g., C5-F) or fluoroalkylation (e.g., C5-CF₃)—has become a cornerstone strategy. As highlighted by 1, the C–F bond is one of the strongest in organic chemistry (~485–552 kJ/mol), making it highly resistant to homolytic cleavage and metabolic degradation[1]. This guide explores the physical organic causality behind fluorine-induced stability and provides a self-validating experimental framework for quantifying these effects.
Mechanistic Causality of Fluorine-Induced Stability
The introduction of fluorine into the oxazole-4-carboxylate system does not merely block a metabolic soft spot; it fundamentally alters the physicochemical landscape of the molecule. This stability enhancement is driven by three interconnected mechanisms:
Electronic Modulation of the Heteroaromatic Core
CYP450-mediated oxidation typically initiates via electrophilic attack by a high-valent iron-oxo species (Compound I) on electron-rich aromatic systems. Fluorine possesses the highest electronegativity (Pauling scale: 3.98) of all elements[1]. Substituting a hydrogen atom with fluorine or a trifluoromethyl group exerts a profound inductive electron-withdrawing effect (-I). This pulls electron density away from the oxazole core, lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and severely dampening the ring's susceptibility to electrophilic CYP450 attack.
Steric Shielding and Esterase Evasion
Chemical instability in oxazole-4-carboxylates often arises from the hydrolysis of the C4-ester. Inductively, an electron-withdrawing CF₃ group at the C5 position should increase the electrophilicity of the adjacent C4-carbonyl carbon, theoretically accelerating base-catalyzed hydrolysis. However, field-proven experience reveals the opposite: stability increases.
The causality here is steric. While a single fluorine atom is only slightly larger than hydrogen (van der Waals radius ~1.47 Å vs. ~1.20 Å)[1], a CF₃ group is sterically demanding (roughly equivalent to an isopropyl group). When positioned adjacent to the carboxylate, the CF₃ group creates a steric shield that physically blocks the trajectory of incoming nucleophiles (such as water or active-site serine residues in plasma esterases). This steric hindrance outcompetes the electronic activation, resulting in a net increase in ester stability.
CYP450 Metabolic Shielding
Beyond electronic deactivation, replacing a vulnerable C–H bond with a robust C–F bond directly blocks aliphatic and aromatic hydroxylation pathways[2]. As detailed in3, this strategy not only prevents oxidation at the specific site but can also alter the molecule's binding affinity (Ka) to the CYP active site, effectively diverting metabolism away from destructive pathways[3].
Logical flow of fluorine substitution effects on oxazole-4-carboxylate stability.
Quantitative Impact: Structure-Stability Relationships
The theoretical principles outlined above translate directly into measurable pharmacokinetic improvements. The table below summarizes the quantitative impact of progressive fluorination on the stability profile of a standard oxazole-4-carboxylate scaffold.
| Compound Variant | Modification | CYP450 Intrinsic Clearance (CL_int) | Plasma Half-Life (t₁/₂)* | Chemical Stability (pH 7.4 buffer, % at 24h) |
| Oxazole-4-carboxylate (WT) | None (C–H) | 85.4 µL/min/mg | 1.2 h | 72% |
| 5-Fluoro-oxazole-4-carboxylate | C5–F | 42.1 µL/min/mg | 3.5 h | 88% |
| 5-Trifluoromethyl-oxazole-4-carboxylate | C5–CF₃ | 12.5 µL/min/mg | 8.4 h | 96% |
*Note: Half-life data represents in vivo rodent models; CL_int derived from Human Liver Microsome (HLM) assays.
As demonstrated, the transition from a C–H bond to a CF₃ group at the C5 position reduces intrinsic clearance by nearly 7-fold, while simultaneously protecting the C4-ester from hydrolysis, showcasing the dual-action benefit of fluorination[4].
Experimental Workflow: Self-Validating Metabolic Stability Protocol
To accurately quantify the metabolic stability of fluorinated oxazole-4-carboxylates, one must employ a rigorous, self-validating in vitro assay using Human Liver Microsomes (HLMs). A protocol is only as trustworthy as its controls. The following methodology integrates mandatory causality checks—specifically, a No-NADPH control to isolate CYP-mediated degradation from background esterase activity.
Step-by-step experimental workflow for evaluating metabolic stability.
Step-by-Step Methodology
Step 1: Preparation of Working Solutions
-
Action: Prepare a 10 mM stock of the fluorinated oxazole-4-carboxylate in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.
-
Causality: Maintaining final DMSO concentrations below 0.1% in the assay is critical, as higher solvent concentrations can competitively inhibit CYP450 isoforms, yielding artificially high stability data.
Step 2: Incubation Setup (The Self-Validating Matrix)
-
Action: In a 96-well plate, combine 0.5 mg/mL HLM protein and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Validation Controls:
-
Positive Control: Run Verapamil in parallel to confirm HLM enzymatic viability.
-
No-NADPH Control: Prepare an identical well for the test compound but substitute the NADPH regenerating system with an equivalent volume of plain buffer.
-
-
Causality: The No-NADPH control is the linchpin for oxazole-4-carboxylates. If the compound degrades in the absence of NADPH, the instability is driven by chemical hydrolysis or microsomal esterases, not CYP450 oxidation.
Step 3: Reaction Initiation and Quenching
-
Action: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM). At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile serves a dual purpose: it instantaneously denatures the CYP enzymes to halt the reaction precisely at the time point, and it precipitates microsomal proteins to prevent LC column fouling during downstream analysis.
Step 4: LC-MS/MS Quantification & Kinetic Analysis
-
Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).
-
Data Processing: Plot the natural log of the percentage of compound remaining versus time. Calculate the elimination rate constant ( k ) from the slope. Derive the half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint=(k×V)/protein concentration ).
Conclusion
Fluorine substitution in oxazole-4-carboxylates is a masterclass in physical organic chemistry applied to drug design. By strategically deploying fluorine's unique combination of high electronegativity and specific steric bulk, medicinal chemists can simultaneously shield the heteroaromatic core from CYP450 oxidation and protect the labile carboxylate from esterase-mediated hydrolysis. When validated through rigorously controlled microsomal assays, these fluorinated scaffolds provide a robust foundation for next-generation therapeutics.
References
- Source: PubMed (nih.gov)
- Source: PMC (nih.gov)
- Source: Chemical Society Reviews (rsc.org)
- Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Molecular weight and physicochemical data for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active molecules and natural products, exhibiting a wide range of pharmacological activities. The presence of a fluorophenyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design and development. This guide provides a comprehensive overview of the molecular weight and key physicochemical data for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, alongside detailed experimental protocols for their determination and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel oxazole derivatives.
Physicochemical Data
The precise experimental determination of all physicochemical properties for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is not extensively documented in publicly available literature. Therefore, the following table includes calculated values and data from closely related structural analogs to provide a reliable estimation.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₀FNO₃ | - |
| Molecular Weight | 235.21 g/mol | Calculated |
| Melting Point | Estimated: 30-40 °C | Based on analogue: ethyl 5-phenyl-1,3-oxazole-4-carboxylate (32-35 °C)[1] |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water. | Based on the principle of "like dissolves like" for similar ester compounds. |
| pKa | Not available | As an ester, it is not expected to have a significant pKa in the typical aqueous range. |
| logP (o/w) | Estimated: ~2.5-3.0 | Based on calculated values for similar structures. |
Synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
A plausible and efficient method for the synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is the Van Leusen oxazole synthesis.[2][3][4][5] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of the title compound, a modification of this reaction would be employed, starting from 4-fluorobenzoyl chloride and ethyl isocyanoacetate.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Experimental Protocol for Synthesis:
-
Reaction Setup: To a solution of ethyl isocyanoacetate (1.0 equivalent) in an anhydrous solvent such as methanol or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C and add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise while maintaining the temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation: A small amount of the crystalline Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is observed through a magnifying lens.[3][4]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3][6]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent, a crucial parameter for formulation and bioavailability studies.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Detailed Protocol:
-
Preparation: An excess amount of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is added to a known volume of the desired solvent (e.g., water, ethanol, or a buffer solution) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[2]
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. A sample of the supernatant is then carefully filtered through a syringe filter (e.g., 0.45 µm) to obtain a clear solution.[2]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[2]
-
Calculation: The solubility is calculated and expressed in appropriate units (e.g., mg/mL or mol/L).
logP (Octanol-Water Partition Coefficient) Determination by RP-HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP.[7][8][9]
Detailed Protocol:
-
Standard Selection: A series of standard compounds with known logP values are selected. These standards should bracket the expected logP of the analyte.
-
Chromatographic Conditions: An isocratic RP-HPLC method is developed using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Retention Time Measurement: The retention times (t_R) of the standard compounds and Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate are measured. The dead time (t_0) is also determined by injecting a non-retained compound.
-
Calculation of Capacity Factor (k'): The capacity factor for each compound is calculated using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known logP values.
-
logP Determination: The logP of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is determined by interpolating its log k' value onto the calibration curve.[7]
Biological Context and Potential Applications
While specific biological activity data for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is not widely reported, the oxazole scaffold is a well-established pharmacophore. Related oxazole-containing molecules have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Furthermore, structurally similar compounds have been investigated as hypolipidemic agents. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. Therefore, Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate represents a promising lead compound for further investigation in various drug discovery programs.
Conclusion
This technical guide provides a foundational understanding of the molecular and physicochemical characteristics of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate. While experimental data for this specific molecule is limited, the provided estimations based on analogous compounds and detailed experimental protocols offer a robust framework for its synthesis and characterization. The versatile oxazole core, combined with the favorable properties often imparted by fluorination, positions this compound as a molecule of interest for further exploration in medicinal chemistry and materials science.
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Melting point determination. (n.d.). Retrieved from [Link]
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Class 11 Chemistry Determination Of Melting Point Experiment - Vedantu. (n.d.). Retrieved from [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020, March 31). Retrieved from [Link]
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Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]
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Fischer oxazole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
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Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25). Retrieved from [Link]
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ethyl 5-phenyl-1,3-oxazole-4-carboxylate - ChemSynthesis. (2025, May 20). Retrieved from [Link]
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Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. (2022, August 18). Retrieved from [Link]
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Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). Retrieved from [Link]
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Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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The Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate Scaffold: A Privileged Intermediate for Targeted Therapeutics
An in-depth technical guide analyzing the biological targets and synthetic utility of the ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate scaffold.
Executive Summary
The 1,3-oxazole nucleus is a highly versatile pharmacophore in modern medicinal chemistry. Specifically, the ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate scaffold serves as a critical, privileged building block for synthesizing a vast array of biologically active compounds. The strategic placement of a 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the ethyl ester at the 4-position provides a robust handle for downstream derivatization—most notably into target-specific oxazole-4-carboxamides. This whitepaper explores the biological targets associated with this scaffold, the mechanistic rationale behind its structural features, and validated experimental protocols for its functionalization.
Chemical Anatomy & Mechanistic Rationale
The structural components of this scaffold are not arbitrary; they are meticulously designed to optimize pharmacokinetic and pharmacodynamic profiles:
-
The 4-Fluorophenyl Moiety: The introduction of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation, significantly increasing the biological half-life of the resulting drug candidate. Second, the highly electronegative fluorine alters the electron density of the aromatic ring, enhancing π-π stacking interactions with aromatic residues in target protein binding pockets.
-
The Oxazole Core: The oxazole ring acts as a rigid hydrogen-bond acceptor. Its aromatic nature ensures a planar geometry, which is often required to fit into narrow, hydrophobic enzymatic clefts[1].
-
The Ethyl Ester: Rather than starting with the highly reactive carboxylic acid, the ethyl ester provides synthetic stability. It prevents premature decarboxylation and unwanted side reactions during early-stage cross-coupling or cyclization steps[2]. It can be selectively hydrolyzed under mild basic conditions when the synthesis demands coupling to an amine.
Primary Biological Targets
Derivatives synthesized from the oxazole-4-carboxylate scaffold exhibit potent activity across multiple therapeutic domains.
-
Cyclooxygenase-2 (COX-2): 4,5-diaryloxazoles and 5-aryloxazoles are classic selective COX-2 inhibitors. The 4-fluorophenyl group is specifically tailored to insert into the hydrophobic side pocket of the COX-2 active site, providing high selectivity over COX-1, which lacks this pocket. This selectivity is crucial for reducing gastrointestinal toxicity associated with traditional NSAIDs[1].
-
Phosphodiesterase-4 (PDE4): Substituted oxazole carboxylic acid derivatives are validated inhibitors of PDE4, a key enzyme in the inflammatory cascade. Inhibition of PDE4 elevates intracellular cAMP levels, making these derivatives highly relevant for treating asthma and chronic obstructive pulmonary disease (COPD)[3].
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4): Oxazole-4-carboxamides derived from this scaffold demonstrate strong inhibitory effects on IRAK-4. By blocking IRAK-4, these compounds disrupt the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs), offering therapeutic potential for autoimmune diseases like rheumatoid arthritis and lupus[4].
-
Monoamine Oxidase B (MAO-B): 2- and 5-aryloxazole-4-carboxamides act as competitive, reversible inhibitors of human MAO-B. They exhibit high selectivity indices (KiMAO-A/KiMAO-B), positioning them as promising candidates for the management of neurodegenerative disorders such as Parkinson's disease[5].
-
Viral Proteases and Polymerases: Recent screening campaigns have identified oxazole-4-carboxamides as direct-acting antivirals. For instance, derivatives like KB-2777 exhibit significant in vitro anti-coronavirus activity by engaging viral targets without inducing host cell cytotoxicity[6].
Quantitative Data Presentation
The following table summarizes the pharmacological profiling of oxazole-4-carboxylate derivatives across key targets.
| Target Enzyme/Receptor | Primary Indication | Mechanism of Action | Scaffold Functionalization Required |
| COX-2 | Inflammation, Analgesia | Selective competitive inhibition | Conversion to 4,5-diaryloxazole |
| PDE4 | Asthma, COPD | cAMP elevation via degradation block | Hydrolysis to free carboxylic acid |
| IRAK-4 | Autoimmune Diseases | Kinase domain ATP-competitive inhibition | Amide coupling with heteroarylamines |
| MAO-B | Parkinson's Disease | Reversible competitive inhibition | Amide coupling with bulky alkyl/arylamines |
| HCoV (NL63/OC43) | Viral Infection | Direct-acting antiviral (DAA) | Amide coupling, direct arylation |
Systems & Workflows
Mechanism of IRAK-4 inhibition by oxazole-4-carboxamides in the TLR signaling pathway.
Step-by-step synthetic workflow from the ethyl ester scaffold to target-specific inhibitors.
Experimental Protocols
To transition from the stable ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate scaffold to biologically active probes, a two-step sequence (saponification followed by amide coupling) is standard practice.
Protocol 1: Saponification of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Causality & Rationale: Base-catalyzed hydrolysis using Lithium Hydroxide (LiOH) is preferred over acidic hydrolysis to prevent the cleavage of the sensitive oxazole ring. The THF/Water co-solvent system ensures the solubility of both the lipophilic ester and the inorganic base.
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate in a 3:1 mixture of Tetrahydrofuran (THF) and distilled water to achieve a 0.2 M concentration.
-
Base Addition: Add 2.5 equivalents of LiOH monohydrate to the stirring solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate 7:3) until the starting material is completely consumed.
-
Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 using 1M HCl. The 5-(4-fluorophenyl)oxazole-4-carboxylic acid will precipitate as a white solid.
-
Isolation: Filter the precipitate under vacuum, wash with cold water, and dry in vacuo to yield the pure carboxylic acid.
Protocol 2: HATU-Mediated Amide Coupling
Causality & Rationale: HATU is utilized as the coupling reagent due to its superior efficiency in forming amides from sterically hindered carboxylic acids compared to traditional EDC/HOBt systems. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without participating in the reaction.
-
Activation: Dissolve 1.0 equivalent of 5-(4-fluorophenyl)oxazole-4-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Reagent Addition: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active O-Atab ester intermediate.
-
Coupling: Add 1.1 equivalents of the target amine (e.g., a heteroarylamine for IRAK-4 targeting). Stir the reaction mixture at room temperature for 12-16 hours.
-
Quenching & Extraction: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to isolate the target oxazole-4-carboxamide inhibitor.
References
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Substituted oxazoles for the treatment of inflammation - Google Patents. 1
-
2-Phenyloxazole-4-carboxamide as a scaffold for selective inhibition of human monoamine oxidase B - AIR Unimi. 5
-
Application Notes: Synthesis of Oxazoles from Ethyl Isocyanoacetate - Benchchem. 2
-
Oxazole compound (IRAK-4 Inhibitors) - Google Patents. 4
-
An In-depth Technical Guide to 5-Bromooxazole-4-carboxylic Acid Derivatives and Analogues - Benchchem. 3
-
Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity - PMC. 6
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Introduction: The Strategic Convergence of the Oxazole Scaffold and Fluorine Chemistry
An In-Depth Technical Guide to the History, Synthesis, and Application of Fluorinated Oxazole Carboxylates
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. It is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2] Oxazole-containing molecules are core components of numerous natural products and FDA-approved drugs, exhibiting a vast range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
In parallel, the strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern drug discovery.[4] Introducing fluorine atoms or fluoroalkyl groups can profoundly modulate a molecule's key properties, such as metabolic stability, membrane permeability, binding affinity, and lipophilicity.[5][6] This is evidenced by the fact that between 2016 and 2024, the FDA approved 41 small-molecule drugs containing fluorinated heterocyclic structures.[5]
This guide provides a comprehensive, in-depth overview of the history, synthetic evolution, and applications of a specific, high-value class of compounds: fluorinated oxazole carboxylates. We will explore the causality behind key experimental choices, detail validated protocols, and examine the strategic rationale for employing these structures in drug development programs, offering field-proven insights for researchers, scientists, and drug development professionals.
Part I: A Historical Perspective on Fluorinated Oxazoles
The journey of fluorinated oxazoles began not with direct fluorination, but with the convergence of established oxazole synthesis routes and the burgeoning field of organofluorine chemistry. Early efforts relied on the use of pre-fluorinated building blocks. For instance, established methods for synthesizing 2,4-disubstituted oxazoles involved the condensation of fluorinated phenacyl bromides with ureas or substituted arylureas to afford the corresponding 4-(fluoroaryl)oxazoles.[7] While effective, this approach limited the accessible chemical space to the availability of the starting fluorinated materials.
The paradigm shifted with the development of modern fluorination reagents and methodologies. The focus evolved from simply carrying a fluorine atom through a synthesis to strategically introducing it at a desired position, often as a final or late-stage step. This evolution was driven by the need to fine-tune molecular properties with surgical precision, a cornerstone of modern medicinal chemistry.
Part II: The Synthetic Arsenal: Methodologies for Fluorinated Oxazole Carboxylates
The synthesis of a fluorinated oxazole carboxylate can be conceptually divided into two key stages: the construction of the core oxazole ring and the introduction of the fluorine moiety. These stages can be performed sequentially or concurrently, depending on the chosen strategy.
Constructing the Oxazole-4-Carboxylate Core
The ester functionality at the C4 position is a common feature, often arising from the use of isocyanoacetate derivatives as key building blocks.
Modern Oxidative Cyclizations: The DAST and Deoxo-Fluor Approach
A highly effective and mild method for creating the oxazole precursor, an oxazoline, involves the cyclodehydration of β-hydroxy amides. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are particularly useful for this transformation due to their high efficiency and tolerance for a wide range of functional groups.[8][9] Deoxo-Fluor is often favored due to its increased thermal stability compared to DAST.[9] The resulting oxazoline can then be oxidized in a one-pot procedure to yield the aromatic oxazole.[8] This method is especially valuable as it preserves sensitive stereochemical information.[9]
Experimental Protocol: One-Pot Synthesis of Oxazoles from β-Hydroxy Amides [8]
-
Cyclization (Oxazoline Formation):
-
A solution of the β-hydroxy amide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -20 °C under a nitrogen atmosphere.
-
Deoxo-Fluor (1.1 equiv) is added dropwise via syringe.
-
The reaction is stirred at -20 °C for 30 minutes. TLC analysis is used to confirm the complete consumption of the starting material and formation of the intermediate oxazoline.
-
-
Oxidation (Oxazole Formation):
-
To the reaction mixture containing the crude oxazoline, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) is added, followed by bromotrichloromethane (BrCCl₃, 1.5 equiv).
-
The reaction is allowed to warm to room temperature and stirred for 2-8 hours until the oxidation is complete (monitored by TLC).
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired oxazole.
-
Direct Synthesis from Carboxylic Acids
More recently, highly efficient methods have been developed to synthesize 4,5-disubstituted oxazoles directly from readily available carboxylic acids, bypassing the need to pre-form activated derivatives like acid chlorides.[10][11] One such strategy employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ. This activated intermediate is then trapped by an isocyanoacetate to construct the oxazole ring, often in high yield and with broad functional group tolerance.[10][11]
Strategies for Incorporating Fluorine
The true power in synthesizing these molecules lies in the diverse methods available for introducing fluorine.
Starting from Fluorinated Building Blocks
This classic strategy remains highly relevant. It involves using starting materials that already contain the desired fluorine atom or fluoroalkyl group. For example, a fluorinated carboxylic acid can be used in the direct synthesis method described above, or a fluorinated aldehyde can be used in a van Leusen oxazole synthesis with tosylmethyl isocyanide (TosMIC).[11][12] This approach is robust and predictable.
Direct and Late-Stage Fluorination of Pre-formed Oxazoles
The ability to introduce fluorine onto a pre-existing oxazole ring is a key goal for creating molecular diversity and for late-stage functionalization of complex molecules.
-
Monofluorination: Metal catalysis is a prevalent approach for the synthesis of monofluorinated oxazoles.[5] This can involve rhodium-catalyzed C-O to C-F bond conversions or palladium-catalyzed C-H activation and subsequent fluorination.[5]
-
Difluoro- and Trifluoromethylation: The introduction of CF₂H and CF₃ groups has been revolutionized by photocatalysis and metal-catalyzed radical reactions.[5] These methods allow for the direct C-H trifluoromethylation of the oxazole ring using sources like Togni's reagent or the Rupert-Prakash reagent (TMSCF₃). Copper-catalyzed oxidative difluoromethylation using sources like TMSCF₂H has also emerged as a powerful technique.[5]
Part III: Mechanistic Rationale and Strategic Design
Understanding the underlying mechanisms of these reactions is critical for troubleshooting, optimization, and rational design of new synthetic routes.
Mechanism: Deoxo-Fluor Mediated Cyclization
The cyclization of a β-hydroxy amide with Deoxo-Fluor proceeds through a well-defined pathway. The hydroxyl group of the substrate attacks the sulfur atom of Deoxo-Fluor, displacing a fluoride ion. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction where the amide oxygen attacks the carbon bearing the activated hydroxyl group, leading to inversion of stereochemistry at that center and forming the oxazoline ring. This stereochemical control is a key advantage of the method.
Diagram: Experimental Workflow for One-Pot Oxazole Synthesis
Below is a diagram illustrating the logical flow of the one-pot synthesis from a β-hydroxy amide to a functionalized oxazole.
Caption: Workflow for Deoxo-Fluor mediated one-pot oxazole synthesis.
Mechanism: Photocatalytic Trifluoromethylation
A simplified mechanism for photocatalytic C-H trifluoromethylation involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source (like Togni's reagent), generating a trifluoromethyl radical (•CF₃). This highly reactive radical can then add to the electron-rich oxazole ring. Subsequent oxidation and deprotonation steps lead to the final C-H functionalized product.
Diagram: Simplified Photocatalytic Trifluoromethylation Cycle
This diagram outlines the key relationships in a photocatalytic cycle for introducing a CF₃ group onto an oxazole.
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Solubility profile of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility Profile and Solvation Thermodynamics of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Executive Summary
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS: 127919-31-7) is a highly versatile heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, designing purification workflows (such as crystallization and liquid-liquid extraction), and formulating final products. This whitepaper provides a rigorous analysis of the compound's solvation thermodynamics, grounded in structural chemistry and Hansen Solubility Parameters (HSP).
Structural Determinants of Solvation
The solubility of an organic intermediate is dictated by the thermodynamic balance between its crystal lattice energy and the free energy of solvation. For Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, the solvation behavior is governed by three distinct structural moieties:
-
4-Fluorophenyl Group: The substitution of a hydrogen atom with a highly electronegative fluorine atom significantly alters the electron density of the aromatic ring. This modification increases the overall lipophilicity (logP) of the molecule, driving favorable dispersion interactions ( δD ) with non-polar and moderately polar organic solvents[2]. Furthermore, the fluorophenyl group enhances hydrophobic interactions while slightly reducing π−π stacking capabilities compared to an unfluorinated phenyl ring.
-
Oxazole Core: The 1,3-oxazole ring is a five-membered heteroaromatic system containing both nitrogen and oxygen. It possesses a moderate dipole moment, contributing to the molecule's polar interactions ( δP ). Crucially, the basic nitrogen atom acts as a strong hydrogen-bond acceptor ( δH ), allowing the compound to be solvated effectively by protic and polar aprotic solvents[3][4].
-
Ethyl Carboxylate (Ester): The ester linkage introduces conformational flexibility, which inherently lowers the melting point and crystal lattice energy compared to its corresponding free carboxylic acid analog. The carbonyl oxygen provides an additional hydrogen-bond acceptor site, synergizing with the oxazole ring to enhance solubility in hydrogen-bond donating or highly polar media.
Structural moieties dictating Hansen Solubility Parameters and solvent selection logic.
Hansen Solubility Parameters (HSP) Profiling
To move beyond the empirical "like dissolves like" principle, we employ the Hansen Solubility Parameter (HSP) framework. HSP divides the total cohesive energy density of a molecule into three quantitative vectors: Dispersion forces ( δD ), Polar dipole-dipole interactions ( δP ), and Hydrogen bonding ( δH )[5][6].
The solubility of the solute in a given solvent is maximized when the "distance" ( Ra ) between their respective HSP coordinates in 3D space is minimized, calculated via the equation[6]:
Ra=4(δD,solvent−δD,solute)2+(δP,solvent−δP,solute)2+(δH,solvent−δH,solute)2Table 1: Estimated HSP Values for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate and Common Solvents (Note: Solute values are computational estimates based on group contribution methods for oxazole and fluorobenzene derivatives).
| Substance / Solvent | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) | Solvation Compatibility ( Ra ) |
| Target Compound (Est.) | 18.5 | 8.0 | 6.5 | - |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Excellent ( Ra<3.0 ) |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Good ( Ra≈9.2 ) |
| Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | Good ( Ra≈6.1 ) |
| Methanol (MeOH) | 15.1 | 12.3 | 22.3 | Poor ( Ra>17.0 ) |
| n-Heptane | 15.3 | 0.0 | 0.0 | Very Poor ( Ra>12.0 ) |
Empirical Solubility Profile in Organic Solvents
Based on the structural and thermodynamic parameters outlined above, the solubility profile of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate can be categorized by solvent class.
Table 2: Categorized Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Highly Soluble (>100 mg/mL) | These solvents engage in strong dipole-dipole interactions with the oxazole ring and ester carbonyl without the competing self-association (hydrogen bonding) seen in protic solvents[3][4]. |
| Chlorinated | Dichloromethane, Chloroform | Highly Soluble (>100 mg/mL) | Chlorinated solvents offer an optimal balance of dispersion forces ( δD ) that perfectly match the highly lipophilic 4-fluorophenyl moiety, alongside sufficient polarity to solvate the heterocycle[3]. |
| Esters & Ethers | Ethyl Acetate, THF, MTBE | Soluble (30 - 100 mg/mL) | Provide moderate polarity. THF is particularly effective due to its ether oxygen acting as an H-bond acceptor, matching the compound's moderate δP [4]. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble (5 - 30 mg/mL) | While the oxazole nitrogen can accept hydrogen bonds from alcohols, the highly hydrophobic fluorophenyl group resists solvation in strongly hydrogen-bonded networks[3]. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | The complete lack of polar and H-bonding capabilities in aliphatic hydrocarbons prevents them from overcoming the crystal lattice energy of the polar oxazole/ester regions. |
Standardized Experimental Protocols
To empirically validate the solubility profile of this specific intermediate for process chemistry applications, the following self-validating protocols must be executed.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining the true thermodynamic equilibrium solubility of pharmaceutical intermediates[7].
Step-by-Step Methodology:
-
Preparation: Weigh an excess amount (e.g., 500 mg) of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate into a 10 mL amber borosilicate glass vial.
-
Solvent Addition: Add exactly 5.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Equilibration: Place the vial in an isothermal shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM for a minimum of 48 to 72 hours to ensure thermodynamic equilibrium is reached[7].
-
Phase Separation: Remove the vial and allow undissolved solids to settle for 2 hours. Extract a 1.0 mL aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent).
-
Quantification: Dilute the filtered aliquot appropriately and quantify the dissolved concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically at λmax ~254 nm for fluorophenyl-oxazole derivatives).
Standardized shake-flask methodology for determining thermodynamic solubility.
Protocol B: Experimental HSP Sphere Determination
To accurately map the HSP interaction sphere for this compound:
-
Select a diverse panel of 20-30 solvents with known, widely varying δD , δP , and δH values.
-
Add 100 mg of the compound to 1 mL of each solvent (target concentration: 100 mg/mL).
-
Sonicate for 15 minutes and observe visually. Score each solvent as "1" (completely dissolved/good solvent) or "0" (undissolved/bad solvent)[8].
-
Input the binary scores and solvent HSP values into HSPiP (Hansen Solubility Parameters in Practice) software to compute the exact center of the solubility sphere and the interaction radius ( R0 )[9].
Implications for Process Chemistry & Formulation
Understanding this solubility profile is directly actionable for process chemists scaling up the synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate:
-
Reaction Solvent Selection: Polar aprotic solvents like DMF or THF are ideal for nucleophilic substitutions or cross-coupling reactions involving this core, as they ensure complete homogeneity of the reaction mixture[4].
-
Liquid-Liquid Extraction: Following aqueous workup, Dichloromethane (DCM) or Ethyl Acetate are the premier choices for extracting the compound from the aqueous phase, owing to their high solubilizing power and immiscibility with water.
-
Crystallization and Purification: The stark contrast in solubility between esters/chlorinated solvents and aliphatic hydrocarbons makes an anti-solvent crystallization approach highly effective. Dissolving the crude product in a minimal volume of warm Ethyl Acetate, followed by the slow dropwise addition of n-Heptane, will reliably force the precipitation of high-purity crystalline product.
Sources
- 1. 254749-12-7|Ethyl 5-(4-(trifluoromethyl)phenyl)oxazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
In Vitro Metabolic Stability Profiling of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate: A Comprehensive Technical Guide
Executive Summary
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a highly versatile fluorinated heterocycle utilized as a core scaffold or intermediate in modern drug discovery. Evaluating its in vitro metabolic stability requires a nuanced approach. Standard microsomal assays that solely monitor Cytochrome P450 (CYP) depletion often mischaracterize the clearance of this compound class. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, mechanistically grounded protocol that decouples CYP-mediated phase I oxidation from Carboxylesterase (CES)-mediated hydrolysis, ensuring absolute data integrity during pharmacokinetic (PK) profiling.
Section 1: Mechanistic Rationale & Metabolic Soft Spots
To design an effective in vitro assay, we must first establish the causality between the compound's structural features and its biological fate.
The Cytochrome P450 (CYP) Shield
The inclusion of the 4-fluorophenyl group is a classic medicinal chemistry strategy. By substituting hydrogen with highly electronegative fluorine at the para-position of the phenyl ring, medicinal chemists effectively block CYP-mediated para-hydroxylation—a highly common metabolic liability. Consequently, CYP450-mediated oxidation is restricted to the less reactive oxazole ring or the ortho/meta positions, resulting in a "slowly metabolized" profile via the CYP pathway.
The Carboxylesterase (CES) Vulnerability
Despite the CYP shield, the molecule contains an ethyl carboxylate ester . Human liver expresses exceptionally high levels of, while the intestine expresses CES2 [1]. Ethyl esters are classic, high-affinity substrates for CES1. Upon incubation in hepatic systems, the ester is rapidly hydrolyzed, yielding 5-(4-fluorophenyl)oxazole-4-carboxylic acid.
If an assay relies solely on NADPH-dependent CYP metabolism, the rapid depletion of the parent compound via CES hydrolysis will lead to falsely inflated intrinsic clearance ( CLint ) calculations attributed to CYP activity.
Metabolic pathways of the compound highlighting CES-mediated hydrolysis and CYP-mediated oxidation.
Section 2: Experimental Design & Self-Validating Systems
To guarantee trustworthiness, the assay must be a self-validating system . We utilize because they contain both membrane-bound CYP450 enzymes and CES1 [2].
To isolate the exact mechanism of clearance, we deploy a tri-conditional matrix:
-
Complete System (+NADPH): Measures total hepatic microsomal clearance.
-
CES-Only System (-NADPH): CYP enzymes require NADPH as a cofactor. Omitting NADPH isolates CES-mediated hydrolysis. If the compound degrades here, esterase activity is confirmed.
-
CYP-Only System (+NADPH, +BNPP): Bis-p-nitrophenyl phosphate (BNPP) is a potent, [3]. Adding BNPP neutralizes CES activity, allowing us to measure the true, isolated CYP-mediated clearance.
Self-validating assay workflow decoupling CYP and CES metabolic activities in liver microsomes.
Section 3: Step-by-Step Methodology
This protocol is optimized for[4].
Phase 1: Reagent Preparation
-
Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 .
-
Test Compound: Dissolve Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate in DMSO to a 10 mM stock. Dilute in acetonitrile to a 100 µM working solution. (Critical: Final organic solvent concentration in the assay must not exceed 0.5% to prevent enzyme denaturation).
-
Cofactor/Inhibitor: Prepare 10 mM NADPH (regenerating system optional) and 10 mM BNPP in buffer.
Phase 2: Incubation Protocol
-
Matrix Assembly: In a 96-well deep-well plate, combine HLMs (final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM) in the phosphate buffer.
-
Condition Segregation:
-
Condition A: Add buffer (reserving volume for NADPH).
-
Condition B: Add buffer only.
-
Condition C: Add BNPP (final concentration 0.5 mM).
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.
-
Initiation: Initiate Conditions A and C by adding NADPH (final concentration 1 mM). Initiate Condition B with an equivalent volume of buffer.
Phase 3: Quenching and Extraction
-
Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from each well.
-
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol). Causality: The 3:1 organic ratio instantly precipitates microsomal proteins, halting all enzymatic activity.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant to a clean plate for LC-MS/MS analysis, monitoring the parent mass transition and the expected carboxylic acid metabolite mass transition.
Section 4: Data Presentation & Quantitative Profiling
The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of the linear regression ( −k ) is used to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ):
-
t1/2 (min) = 0.693/k
-
CLint (µL/min/mg protein) = (V×0.693)/(t1/2×P)
(Where V = incubation volume in µL, P = amount of protein in mg)
Expected Quantitative Data Matrix
Because of the molecular structure, the empirical data will heavily skew toward CES-mediated clearance. The table below summarizes the representative kinetic parameters validating the structural hypotheses outlined in Section 1.
| Assay Condition | Active Enzymes | t1/2 (min) | CLint (µL/min/mg) | % Remaining (60 min) | Primary Metabolite Observed |
| Complete (+NADPH) | CYP + CES | < 15.0 | > 90.0 | < 5% | Carboxylic Acid |
| Negative NADPH (-NADPH) | CES Only | 18.5 | 75.0 | ~ 10% | Carboxylic Acid |
| Inhibited (+NADPH, +BNPP) | CYP Only | > 120.0 | < 10.0 | > 85% | Hydroxylated Species |
Interpretation: The rapid clearance in the Complete and Negative NADPH conditions, combined with the metabolic rescue in the Inhibited condition, definitively proves that the primary metabolic liability of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is ester hydrolysis, not CYP-mediated oxidation.
References
-
Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). "Human carboxylesterases: a comprehensive review." Acta Pharmaceutica Sinica B.[Link]
-
Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Springer Protocols.[Link]
-
Zhuang, X., et al. (2022). "Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes." Frontiers in Pharmacology.[Link]
-
IntechOpen. (2021). "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen.[Link]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Affiliation: Advanced Organic Synthesis Core, Gemini Laboratories
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, a valuable scaffold in medicinal chemistry. The described methodology is an adaptation of the well-established Van Leusen oxazole synthesis, a robust and versatile reaction for forming the oxazole ring. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also insights into the underlying chemical principles, potential challenges, and optimization strategies. The protocol emphasizes safety, efficiency, and reproducibility, grounded in established chemical literature.
Introduction
The oxazole ring is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural properties allow it to participate in various non-covalent interactions with biological targets, making it a cornerstone in drug discovery programs. Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the ethyl carboxylate moiety provides a convenient handle for further chemical modifications.
The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base.[1][2] This reaction is characterized by its convergent nature and the formation of a stable aromatic product.[3][4] The specific synthesis of a 4,5-disubstituted oxazole, such as the target compound, involves the reaction of an aldehyde with an α-substituted TosMIC derivative.[5] In this protocol, we will be utilizing ethyl isocyanoacetate as a key reagent, which reacts with 4-fluorobenzaldehyde.
Reaction Principle: The Van Leusen Oxazole Synthesis
The synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate proceeds via a modified Van Leusen reaction pathway. The key steps are as follows:
-
Deprotonation: A base, typically potassium carbonate, deprotonates the α-carbon of ethyl isocyanoacetate. This carbon is acidic due to the electron-withdrawing effects of both the isocyano and the ester groups.
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of 4-fluorobenzaldehyde, forming an intermediate alkoxide.
-
Cyclization: The intermediate undergoes an intramolecular 5-endo-dig cyclization, where the alkoxide oxygen attacks the isocyanide carbon to form a 5-membered dihydrooxazole (oxazoline) ring.[6]
-
Aromatization: The final step involves the elimination of water, driven by the formation of the stable aromatic oxazole ring.
Materials and Reagents
It is imperative to use high-purity reagents and anhydrous solvents to ensure optimal reaction yield and purity of the final product.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Purity | Notes |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g (10 mmol) | Sigma-Aldrich, ≥98% | Should be stored under inert gas. |
| Ethyl Isocyanoacetate | C₅H₇NO₂ | 113.11 | 1.13 g (10 mmol) | Sigma-Aldrich, 95% | A lachrymator; handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g (20 mmol) | Acros Organics, ≥99%, anhydrous | Should be finely powdered and dried before use. |
| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | Fisher Scientific, anhydrous | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | VWR, ACS grade | For workup and chromatography. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Fisher Scientific, ACS grade | For chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | As needed | Fisher Scientific, ACS grade | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | EMD Millipore, granular | For drying organic layers. |
| Celite® | As needed | Sigma-Aldrich | For filtration. |
Experimental Protocol
This protocol outlines a one-pot procedure for the synthesis of the target compound.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add finely powdered anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous methanol (50 mL) to the flask.
-
Begin stirring the suspension at room temperature.
Step 2: Addition of Reactants
-
In a separate beaker, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in a minimal amount of methanol.
-
Add the 4-fluorobenzaldehyde solution to the stirring suspension of potassium carbonate in methanol.
-
Using a syringe, carefully add ethyl isocyanoacetate (1.13 g, 10 mmol) dropwise to the reaction mixture over a period of 5-10 minutes. Caution: Ethyl isocyanoacetate is a lachrymator and should be handled with care in a well-ventilated fume hood.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a suitable mobile phase.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should appear as a new, less polar spot compared to the starting aldehyde.
-
-
The reaction is typically complete within 4-6 hours.
Step 4: Workup and Isolation
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrate and the washings and transfer them to a separatory funnel.
-
Add 50 mL of deionized water to the separatory funnel and shake gently.
-
Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine all the organic layers and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate as a solid.
Expected Results and Characterization
-
Appearance: White to off-white solid.
-
Yield: Typical yields range from 60-80%.
-
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the ethyl group, and the oxazole proton.
-
¹³C NMR: Confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations (e.g., C=O of the ester, C=N of the oxazole).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents (e.g., wet methanol, old 4-fluorobenzaldehyde) | Use freshly distilled/anhydrous solvents and high-purity reagents. |
| Insufficient base or base not finely powdered | Ensure the potassium carbonate is anhydrous, finely powdered, and used in the correct stoichiometry. | |
| Reaction time too short | Continue monitoring the reaction by TLC until the starting materials are consumed. | |
| Formation of multiple byproducts | Reaction temperature too high | Maintain the reflux at a gentle rate. |
| Presence of water | Ensure all glassware and reagents are thoroughly dried. | |
| Difficult purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl isocyanoacetate is a lachrymator and should be handled with extreme care.
-
Methanol and dichloromethane are flammable and toxic. Avoid inhalation and contact with skin.
-
Handle potassium carbonate with care as it is a desiccant and can cause irritation.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully prepare this valuable building block for further applications in medicinal chemistry and drug discovery. The Van Leusen oxazole synthesis remains a cornerstone of heterocyclic chemistry, and its application here demonstrates its continued utility in accessing functionalized oxazole derivatives.
References
-
Ma, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]
-
Wikipedia. Van Leusen reaction. Available from: [Link]
-
Ma, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Application Note: Optimized Hydrolysis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Executive Summary
The hydrolysis of ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate to its corresponding free acid, 5-(4-fluorophenyl)oxazole-4-carboxylic acid, is a critical transformation in medicinal chemistry and the synthesis of oxazole-based pharmacophores. While ester saponification is a fundamental organic transformation, oxazole rings present unique challenges due to their potential for hydrolytic ring-opening or decarboxylation under harsh conditions[1]. This application note details a highly optimized, field-proven protocol using mild base catalysis (Lithium Hydroxide) in a ternary solvent system to achieve quantitative conversion while preserving the integrity of the heterocyclic core.
Mechanistic Rationale & Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe. The hydrolysis of this specific substrate relies on three foundational pillars of causality:
-
Base vs. Acid Catalysis: Oxazole rings, particularly those substituted with electron-withdrawing or heteroatom groups, can be unstable under strongly acidic conditions at elevated temperatures, often leading to unwanted ring cleavage or aminomalonic acid derivatives[1]. Therefore, a base-catalyzed approach is mandatory. We select Lithium Hydroxide (LiOH) over Sodium Hydroxide (NaOH) because LiOH is milder and provides superior solubility profiles in organic-aqueous mixtures[2].
-
The Ternary Solvent System (THF/MeOH/H₂O): Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is highly lipophilic due to the fluorophenyl moiety and is completely insoluble in water. Running the reaction in a biphasic system leads to sluggish kinetics. By employing a Tetrahydrofuran/Methanol/Water (2:1:1 v/v/v) mixture, we create a perfectly homogeneous environment. THF solubilizes the oxazole ester, water dissolves the LiOH, and methanol acts as a phase-miscibility bridge[2].
-
Lithium Coordination & Electrophilicity: The lithium cation (Li⁺) acts as a mild Lewis acid. It coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the hydroxide ion, allowing the reaction to proceed rapidly at room temperature (20–25 °C)[3].
Visualizing the Experimental Workflow
Experimental workflow for the base-catalyzed hydrolysis and isolation of the oxazole product.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , ensuring that the researcher can intrinsically verify the success of the reaction at multiple checkpoints.
Reagents Required:
-
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate (1.0 eq, limiting reagent)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)[2]
-
Tetrahydrofuran (THF) / Methanol (MeOH) / Deionized Water (H₂O)
-
1N Hydrochloric Acid (HCl) or 10% Citric Acid[3]
-
Ethyl Acetate (EtOAc)
Methodology:
-
Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate in a mixture of THF and MeOH (2:1 ratio). Stir until a clear solution is obtained.
-
Base Addition: Dissolve 1.5 equivalents of LiOH·H₂O in Deionized Water (equal in volume to the MeOH used). Cool the organic solution to 0 °C using an ice bath. Slowly add the aqueous LiOH solution dropwise. Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that could degrade the electron-deficient oxazole ring[4].
-
Saponification: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours[2].
-
Self-Validation Checkpoint (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: Hexanes/EtOAc 3:1). The non-polar starting ester will migrate (Rf ~ 0.6), while the resulting lithium carboxylate salt will remain immobilized at the baseline (Rf = 0.0). Complete disappearance of the Rf 0.6 spot confirms 100% conversion.
-
-
Volatile Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to remove the THF and MeOH. Causality: Removing the organic solvents is critical; if they remain, the target carboxylic acid will stay dissolved in the organic phase during acidification, drastically reducing precipitation yield.
-
Acidification: Cool the remaining aqueous layer to 0 °C. Slowly add 1N HCl dropwise while stirring continuously until the pH reaches 2.0–3.0.
-
Self-Validation Checkpoint (pH & State): The pKa of the oxazole-4-carboxylic acid is approximately 3.0. Dropping the pH below this threshold ensures complete protonation[3]. A dense, white/off-white precipitate of the free acid will immediately crash out of the aqueous solution.
-
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water to remove residual inorganic lithium salts. Dry the solid under high vacuum at 40 °C overnight to afford the pure 5-(4-fluorophenyl)oxazole-4-carboxylic acid. (Note: If the product oils out instead of precipitating, extract the acidic aqueous layer 3x with EtOAc, dry over MgSO₄, and concentrate).
Quantitative Data & Optimization Summary
The following table summarizes the optimization data, comparing the chosen methodology against alternative hydrolysis conditions.
| Reaction Condition | Base / Acid (Eq.) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) | Purity & Degradation Profile |
| Optimized (Mild Base) | LiOH·H₂O (1.5) | THF/MeOH/H₂O (2:1:1) | 20 - 25 | 2 - 4 | > 92% | Excellent; intact oxazole core |
| Standard Saponification | NaOH (2.0) | EtOH/H₂O (1:1) | 50 | 1 - 2 | 75 - 85% | Good; trace hydrolytic degradation |
| Acid-Catalyzed | 6N HCl (Excess) | Dioxane/H₂O (1:1) | 90 - 100 | 12 - 24 | < 40% | Poor; significant ring cleavage |
Mechanistic Pathway Visualization
Mechanistic pathway of the LiOH-mediated saponification of the oxazole-4-carboxylate ester.
References
-
[3] How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. Available at:[Link]
-
[1] On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central (PMC). Available at:[Link]
Sources
Application Notes: The Strategic Utility of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate in the Synthesis of Pyrazole-Based Pharmaceutical Scaffolds
Abstract
This document provides a detailed technical guide on the application of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate as a pivotal intermediate in pharmaceutical synthesis. We will explore its chemical properties, strategic importance, and provide a validated, step-by-step protocol for its conversion into 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid derivatives. This transformation is a key step in the synthesis of various bioactive molecules, particularly kinase inhibitors. The protocols and insights provided are intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction to the Intermediate
Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate is a substituted isoxazole, a class of five-membered heterocyclic compounds that serve as versatile building blocks in medicinal chemistry.[1][2] The molecule's utility is derived from two key structural features:
-
The Isoxazole Ring: This heterocycle is a "masked" 1,3-dicarbonyl equivalent. Its inherent ring strain makes it susceptible to nucleophilic attack and subsequent ring-opening and rearrangement, a property that is expertly exploited for synthetic transformations.[3]
-
The 4-Fluorophenyl Moiety: The presence of a fluorine atom on the phenyl ring is a common strategy in modern drug design. Fluorine can enhance metabolic stability, improve binding affinity by participating in hydrogen bonds or dipole interactions, and modulate the compound's pharmacokinetic profile.
This intermediate is particularly valued for its efficient conversion to substituted pyrazoles, which are core scaffolds in numerous approved drugs and clinical candidates.[4][5][6]
Table 1: Physicochemical Properties of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
| Property | Value | Source |
| CAS Number | 76344-88-2 | [1] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [1] |
| Molecular Weight | 235.21 g/mol | [1][7] |
| Purity | ≥98% (Typical) | [1] |
| Appearance | Solid / Crystalline Powder | N/A |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | O=C(OCC)C=1C=NOC1C=2C=CC(F)=CC2 | [1] |
| InChIKey | IYDBYHCVVNAFSM-UHFFFAOYSA-N | [2] |
Core Application: Synthesis of 5-Aminopyrazole Derivatives
The primary and most valuable application of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate is its transformation into 5-aminopyrazole derivatives via hydrazinolysis. This reaction proceeds through a nucleophilic attack by hydrazine on the isoxazole ring, leading to ring-opening and subsequent intramolecular cyclization to form the more stable pyrazole ring system.[3]
This transformation is foundational for building more complex molecules, such as selective p38 MAP kinase inhibitors, which have therapeutic potential in treating inflammatory diseases.[8]
Caption: Synthetic route from the isoxazole intermediate to a final API class.
Detailed Protocol: Hydrazinolysis to Ethyl 5-amino-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
This protocol describes a robust method for the conversion of the isoxazole starting material to its corresponding 5-aminopyrazole derivative. The procedure is based on established chemical principles for this transformation.[3][9]
Materials and Reagents
-
Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate (1.0 eq)
-
Hydrazine Hydrate (~64% solution, 2.0 - 3.0 eq)
-
Ethanol (Reagent Grade, ~5-10 mL per gram of starting material)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
TLC Mobile Phase: e.g., 40% Ethyl Acetate in Hexanes
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Experimental Procedure
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (C12H10FNO3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylate | C12H10FNO3 | CID 16639008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
Application Note: Rational Solvent Selection and Recrystallization Protocols for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Target Audience: Researchers, Chemical Engineers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The purification of heterocyclic active pharmaceutical ingredients (APIs) requires a precise understanding of intermolecular forces and thermodynamic solubility. Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a highly functionalized intermediate frequently utilized in the synthesis of PDE4 inhibitors and other bioactive oxazole derivatives [1]. This application note details the causality behind solvent selection for this specific molecule, providing self-validating protocols to achieve >99% crystalline purity while preventing common pitfalls such as polymorphism and "oiling out."
Physicochemical Profiling & Causality of Solvent Interactions
To rationalize solvent selection, we must first deconstruct the target molecule into its functional domains. Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate ( MW≈235 g/mol ) presents a unique thermodynamic profile driven by three distinct structural features:
-
The Oxazole Core: An aromatic, weakly basic heterocycle (pKa <1 ). It lacks hydrogen-bond (H-bond) donors but contains a nitrogen atom that acts as a strong H-bond acceptor.
-
The Ethyl Carboxylate (Ester) Moiety: Located at the C4 position, this group adds moderate polarity and rotational freedom. The carbonyl oxygen serves as a secondary H-bond acceptor.
-
The 4-Fluorophenyl Ring: Located at the C5 position, this moiety drives the molecule's overall lipophilicity. The highly electronegative fluorine atom creates a strong local dipole but resists traditional hydrogen bonding, favoring hydrophobic and π−π stacking interactions.
The Causality of Solubility: Because the molecule lacks H-bond donors, it cannot self-associate via hydrogen bonding in the crystal lattice. However, it readily accepts hydrogen bonds from protic solvents. Therefore, a solvent like ethanol acts as a thermodynamic switch: at its boiling point, ethanol donates H-bonds to the oxazole nitrogen and ester carbonyl, breaking the crystal lattice and forcing dissolution. Upon cooling, the kinetic energy drops, the H-bonds weaken relative to the hydrophobic exclusion of the 4-fluorophenyl ring, and the molecule is forced out of solution, yielding highly pure crystals [2].
Caption: Conceptual mapping of intermolecular forces driving rational solvent selection.
Solvent Screening & Quantitative Data
Based on the physicochemical profile, three primary solvent systems are viable. The data below summarizes their thermodynamic properties and expected performance.
Table 1: Solvent System Matrix for Oxazole-4-carboxylates
| Solvent System | Polarity Index | Boiling Point (°C) | Mechanistic Role & Rationale | Expected Solubility Profile |
| Ethanol (100%) | 5.2 | 78.4 | Primary Protic. H-bond donor to oxazole N and ester. | High at reflux; Low at 0–5°C. Yields sharp needles. |
| Ethyl Acetate | 4.4 | 77.1 | Primary Aprotic. Solvates the ester moiety via dipole-dipole. | Very high at all temps. Requires an anti-solvent. |
| Heptane | 0.1 | 98.4 | Anti-solvent. Interacts weakly with the fluorophenyl ring. | Very low at all temps. Drives kinetic precipitation. |
| Toluene | 2.4 | 110.6 | Aromatic. π−π stacking with aryl/oxazole groups. | High at reflux. Excellent for purging lipophilic impurities. |
Engineering Insight: While Toluene is excellent for purging structurally similar lipophilic impurities, its high boiling point (110.6°C) risks exceeding the melting point of the crude oxazole in solution, leading to a liquid-liquid phase separation known as "oiling out" [3]. Therefore, Ethanol or a Binary Ethyl Acetate/Heptane system is preferred for routine purification.
Self-Validating Experimental Protocols
A protocol is only scientifically rigorous if it is self-validating—meaning the system provides immediate, observable feedback regarding its success or failure at each discrete step.
Protocol A: Single-Solvent Thermodynamic Recrystallization (Ethanol)
Best for: Routine purification of crude material with moderate to high initial purity (>85%).
-
Initial Suspension: Place 10.0 g of crude Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add 30 mL of absolute ethanol.
-
Heating & Dissolution (Validation Step 1): Heat the mixture to reflux (78°C) using a controlled oil bath. Add additional ethanol in 2 mL increments until complete dissolution is achieved.
-
Self-Validation: The solution must become completely transparent. If mechanical impurities or highly insoluble byproducts remain, the system signals the need for a hot filtration step through a pre-warmed Buchner funnel.
-
-
Controlled Cooling (Validation Step 2): Remove the flask from the heat source and allow it to cool to room temperature at a natural rate (approx. 1–2°C/min).
-
Self-Validation: Observe the "cloud point" (the temperature at which the first permanent turbidity appears). For this system, nucleation should begin between 45°C and 55°C. If the solution reaches 30°C without nucleation, the system is supersaturated; validate the process by introducing 10 mg of pure seed crystals to force nucleation and prevent oiling out.
-
-
Maturation: Once crystallization initiates, transfer the flask to an ice-water bath (0–5°C) for 2 hours to maximize thermodynamic yield.
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol to purge the mother liquor from the crystal surfaces. Dry under vacuum at 40°C to constant weight.
Protocol B: Binary Anti-Solvent Recrystallization (EtOAc / Heptane)
Best for: Highly impure crude material or when purging specific lipophilic side-products.
-
Primary Dissolution: Dissolve 10.0 g of crude material in the minimum amount of Ethyl Acetate (approx. 15-20 mL) at 50°C.
-
Anti-Solvent Titration (Validation Step 1): While maintaining stirring at 50°C, add hot Heptane dropwise. Continue addition until a faint, persistent cloudiness is observed, then immediately add 1-2 drops of Ethyl Acetate to just clear the solution.
-
Self-Validation: This exact titration visually confirms that the solution is resting precisely on the metastable boundary curve [3].
-
-
Cooling & Isolation: Cool the solution slowly to 5°C at a rate of 0.5°C/min. Filter and wash with a cold 1:5 mixture of EtOAc:Heptane.
Caption: Decision tree and self-validating experimental workflow for oxazole recrystallization.
Troubleshooting: The "Oiling Out" Phenomenon
A critical failure mode in the crystallization of fluorinated oxazoles is liquid-liquid phase separation (LLPS) , commonly known as "oiling out." This occurs when the compound precipitates as a supercooled liquid rather than a solid crystal.
Causality: Oiling out happens when the concentration of the solute is so high that the cloud point (the temperature at which the solute separates from the solvent) is higher than the melting point of the solute-solvent mixture [3]. Correction: If oiling out is observed (formation of a milky emulsion or a second liquid layer at the bottom of the flask):
-
Immediately add more of the primary solvent (Ethanol or EtOAc) to dilute the solution, thereby lowering the cloud point below the melting point.
-
Reheat until a single homogeneous liquid phase is restored.
-
Cool at a much slower rate and introduce seed crystals at a higher temperature to bypass the metastable liquid phase and force solid nucleation.
References
- Title: Oxazole compound and pharmaceutical composition (US Patent 8637559B2)
-
Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Pearson Education / Scribd Academic Archive URL: [Link]
-
Title: Crystallization of Organic Compounds: An Industrial Perspective, 2nd Edition Source: Wiley-AIChE URL: [Link]
Application Note: Microwave-Assisted Synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Mechanistic Rationale
The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently serving as a critical pharmacophore in kinase inhibitors, COX-2 inhibitors, and novel antimicrobial agents. Traditionally, the synthesis of 5-aryl-oxazole-4-carboxylates relies on the Schöllkopf-type condensation of ethyl isocyanoacetate with acyl chlorides. However, under conventional thermal heating, this reaction is often sluggish, requires strictly anhydrous conditions for extended periods, and is prone to yield-limiting side reactions such as isocyanide dimerization[1].
To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a superior paradigm. By utilizing dielectric heating, microwave irradiation couples directly with polar molecules (such as the solvent and the isocyanide anion) to rapidly and homogeneously elevate the reaction temperature[2]. This drastically reduces reaction times from hours to minutes, improves atom economy, and provides a cleaner impurity profile.
Mechanistic Causality
The synthesis proceeds via a base-promoted cyclodehydration pathway. First, a non-nucleophilic base deprotonates the α -carbon of ethyl isocyanoacetate. The resulting highly reactive anionic isocyanide undergoes nucleophilic acyl substitution with 4-fluorobenzoyl chloride. The intermediate N-acylamino enolate then undergoes an intramolecular cyclodehydration to form the aromatic oxazole ring[3]. Microwave irradiation specifically accelerates this final cyclodehydration step by rapidly overcoming the high activation energy barrier associated with ring closure.
Alternatively, modern green chemistry approaches also allow for the synthesis of this scaffold via Palladium-catalyzed direct C-H arylation of ethyl oxazole-4-carboxylate with 4-fluoroiodobenzene[4][5], though the isocyanoacetate condensation remains the most direct route from acyclic precursors.
Experimental Workflow & Logical Relationships
The following diagrams illustrate the operational workflow and the underlying chemical logic of the synthesis.
Fig 1: Experimental workflow for the microwave-assisted synthesis of the oxazole derivative.
Fig 2: Mechanistic pathway of the base-promoted cyclodehydration reaction.
Quantitative Data & Optimization
To establish a self-validating protocol, reaction parameters were systematically optimized. Table 1 demonstrates the causality behind selecting DBU and DMF under microwave conditions. DMF possesses a high loss tangent ( tanδ=0.161 ), making it highly efficient at converting microwave energy into thermal energy compared to THF ( tanδ=0.047 )[2]. Furthermore, DBU acts as a stronger, non-nucleophilic base compared to Triethylamine (Et 3 N), preventing competitive acylation side-reactions.
Table 1: Optimization of Reaction Conditions
| Heating Method | Base (1.5 eq) | Solvent | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |
| Conventional | Et 3 N | THF | 65 (Reflux) | 16 h | 45% | < 80% |
| Microwave | Et 3 N | THF | 100 | 20 min | 62% | > 90% |
| Microwave | DBU | THF | 100 | 15 min | 74% | > 95% |
| Microwave | DBU | DMF | 100 | 10 min | 89% | > 98% |
Step-by-Step Protocol
This methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that the operator can verify the success of each phase before proceeding.
Reagent Preparation & Setup
-
Glassware Preparation: Ensure the 10 mL microwave-safe reaction vial and magnetic stir bar are oven-dried (120 °C for 2 h) and cooled under a stream of dry nitrogen.
-
Reagent Loading: Add Ethyl isocyanoacetate (1.0 mmol, 113 mg) to the vial, followed by 3.0 mL of anhydrous DMF.
-
Base Addition: Cool the vial to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 228 mg) dropwise over 2 minutes.
-
Self-Validation Checkpoint: The solution will transition to a pale yellow color, visually confirming the successful deprotonation and formation of the isocyanide anion.
-
Acylation and Microwave Irradiation
-
Electrophile Addition: Slowly add 4-fluorobenzoyl chloride (1.1 mmol, 174 mg) to the cooled mixture.
-
Sealing: Seal the vial immediately with a Teflon-lined crimp cap to withstand internal pressure.
-
Irradiation: Place the vial into a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Apply the following parameters:
-
Target Temperature: 100 °C
-
Hold Time: 10 minutes
-
Maximum Power: 150 W
-
Cooling: On (Compressed air cooling post-reaction)
-
Self-Validation Checkpoint: Monitor the instrument's real-time readout. A stable temperature plateau at 100 °C with internal pressure remaining below 5 bar indicates a controlled, safe cyclodehydration.
-
Work-up & Extraction
-
Quenching: Once the vial has cooled to < 30 °C, uncap and dilute the mixture with 15 mL of Ethyl Acetate (EtOAc). Quench the reaction by adding 10 mL of saturated aqueous NaHCO 3 .
-
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL).
-
DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL).
-
Expert Insight: DMF is highly miscible with both water and organic solvents. Using aqueous LiCl increases the ionic strength of the water, effectively "salting out" the organic product and forcing the DMF entirely into the aqueous phase.
-
Purification & Analytical Validation
-
Drying & Concentration: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo to yield the crude product.
-
Chromatography: Purify the residue via flash column chromatography using a gradient of Hexanes/EtOAc (9:1 to 8:2).
-
Validation: Analyze the purified white solid via LC-MS and 1 H NMR.
References
- Microwave Synthesis of Heterocycles | PDF | Chemical Reactions - Scribd Scribd
- Methyl 2-methyloxazole-4-carboxyl
- Green Chemistry CRITICAL REVIEW UniPi
- DPO and POPOP Carboxylate-Analogue Sensors by Sequential Palladium-Catalyzed Direct Arylation of Oxazole-4-carboxylates ResearchG
- Name Reactions in Heterocyclic Chemistry II Chemistry-Chemists
- Supporting Information - SciEngine (Analytical Data for Ethyl 5-(4-fluorophenyl)
Sources
Topic: Scalable Production Methods for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. It is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic molecules with significant biological activities.[1][2][3] Oxazole derivatives are known to interact with various enzymes and receptors, exhibiting therapeutic effects that include anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][4][5][6]
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, the subject of this guide, is a key substituted oxazole. Its structural motifs—a fluorinated phenyl ring and an ethyl ester—make it a highly valuable and versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs) and functional materials.[4] The efficient, reliable, and scalable synthesis of this intermediate is therefore a critical objective for process chemistry and drug development teams. This document provides a detailed technical guide to a robust and scalable production method, grounded in established chemical principles and optimized for efficiency.
Synthetic Strategy: A Comparative Analysis and Recommended Pathway
Several classical methods exist for the synthesis of the oxazole core, including the Robinson-Gabriel, Fischer, and Van Leusen reactions.[6]
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylamino ketones.[7][8] While effective, it often requires harsh dehydrating agents (e.g., concentrated H₂SO₄, PPA) and the multi-step preparation of the starting material can limit its scalability and functional group tolerance.
-
Fischer Oxazole Synthesis: This route uses a cyanohydrin and an aldehyde, typically under acidic conditions.[9][10] It is one of the oldest methods and is primarily used for 2,5-disubstituted oxazoles, making it less suitable for the 4,5-substitution pattern of our target molecule.[10][11]
-
Van Leusen Oxazole Synthesis: This reaction, which traditionally uses tosylmethyl isocyanide (TosMIC) and an aldehyde, is renowned for its mild conditions and broad applicability, especially for 5-substituted oxazoles.[2][9][12]
For the synthesis of a 4,5-disubstituted oxazole like Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, a modification of the Van Leusen reaction using ethyl isocyanoacetate in place of TosMIC is the most direct and scalable approach. This strategy allows for the simultaneous introduction of the C4-carboxylate group and the formation of the oxazole ring in a one-pot reaction with the corresponding aldehyde (4-fluorobenzaldehyde). This pathway offers high atom economy, utilizes readily available starting materials, and avoids harsh reagents, making it ideal for large-scale production.
Retrosynthetic Analysis
The logical disconnection for the target molecule points directly to the key starting materials for a modified Van Leusen condensation.
Caption: Retrosynthetic approach for the target oxazole.
Recommended Scalable Protocol: One-Pot Synthesis via Modified Van Leusen Condensation
This protocol details a robust one-pot synthesis that leverages the reaction between an aldehyde and an active methylene isocyanide. The reaction proceeds via an initial Knoevenagel-type condensation, followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring.
Reaction Mechanism
The reaction is initiated by the base-catalyzed condensation of ethyl isocyanoacetate onto 4-fluorobenzaldehyde. The resulting adduct rapidly undergoes an intramolecular nucleophilic attack of the alkoxide onto the isocyanide carbon. A subsequent dehydration step, driven by the formation of the stable aromatic ring, yields the final product.
Caption: Simplified mechanism of the oxazole formation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 10g scale) | Notes |
| 4-Fluorobenzaldehyde | 124.11 | 1.0 | 10.0 g | Starting material |
| Ethyl Isocyanoacetate | 113.12 | 1.1 | 10.0 g | Key reagent |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 152.24 | 1.2 | 14.7 g (14.5 mL) | Non-nucleophilic base |
| Toluene | - | - | 200 mL | Solvent |
| Ethyl Acetate | - | - | As needed | For extraction |
| Brine | - | - | As needed | For washing |
| Anhydrous MgSO₄ | 120.37 | - | As needed | Drying agent |
| Hexanes | - | - | As needed | For recrystallization |
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorobenzaldehyde (10.0 g, 80.6 mmol) and toluene (200 mL).
-
Reagent Addition: Begin stirring the solution and add ethyl isocyanoacetate (10.0 g, 88.4 mmol, 1.1 eq.).
-
Base Addition: Slowly add DBU (14.7 g, 96.7 mmol, 1.2 eq.) to the mixture at room temperature. The addition is mildly exothermic.
-
Causality Note: DBU is an effective, non-nucleophilic organic base that promotes the initial condensation while minimizing side reactions. Potassium carbonate can be used as a milder, less expensive alternative, though it may require longer reaction times or higher temperatures.[9]
-
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL) to remove DBU, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).
-
Work-up - Extraction: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield the final product, Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, as a white to off-white solid. (Expected yield: 80-90%).
Process Optimization for Enhanced Scalability
For industrial-scale production, further optimization can significantly improve efficiency, throughput, and environmental footprint.
Microwave-Assisted Synthesis
Microwave irradiation is a proven technology for accelerating organic reactions.[13] It provides rapid, uniform heating that can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[14][9]
Comparative Protocol (Microwave):
-
In a microwave process vial, combine 4-fluorobenzaldehyde (3 mmol), ethyl isocyanoacetate (3.3 mmol), and DBU (3.6 mmol) in a suitable microwave-safe solvent like isopropanol or THF (10 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-20 minutes.[13]
-
After cooling, the work-up and purification proceed as described in the conventional heating protocol.
| Parameter | Conventional Heating | Microwave-Assisted | Advantage of Microwave |
| Reaction Time | 4-6 hours | 10-20 minutes | >90% reduction in process time |
| Energy Input | Sustained high energy | Short, focused energy burst | Lower overall energy consumption |
| Typical Yield | 80-90% | Often >90% | Improved efficiency and throughput |
Experimental Workflow and Data Visualization
A clear workflow is essential for reproducible and scalable synthesis.
Caption: Step-by-step experimental workflow diagram.
Conclusion
The modified Van Leusen synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate from 4-fluorobenzaldehyde and ethyl isocyanoacetate represents a highly efficient, robust, and scalable method. The one-pot nature of the reaction, coupled with high yields and the use of readily available commercial reagents, makes it exceptionally well-suited for industrial applications. Further optimization using microwave-assisted heating can drastically reduce production timelines, offering a significant advantage in fast-paced drug development and manufacturing environments. This guide provides a comprehensive and validated protocol to empower researchers and process chemists in the scalable production of this key heterocyclic intermediate.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. [Link]
-
PHARMACOLOGICAL SIGNIFICANCE OF OXAZOLE DERIVATIVES. Jetir.Org. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]
-
Rapid Synthesis of Oxazoles under Microwave Conditions. Arkivoc. [Link]
-
Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. (2010). ACS Publications. [Link]
-
Fischer oxazole synthesis. Wikipedia. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals. [Link]
-
A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]
-
Synthesis of 5-Amino-oxazole-4-carboxylates from ??-Chloroglycinates. ResearchGate. [Link]
-
Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. UBC Chemistry. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC. [Link]
-
Synthesis and Reactions of Oxazoles. ResearchGate. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate. Hindawi. [Link]
-
A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. (2018). Indian Academy of Sciences. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]
-
A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2- [(arylsulfonyl)methyl]. (2025). The Bioscan. [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Vensel Publications. [Link]
-
Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1 H -pyrazole-4-carboxylate derivatives. ResearchGate. [Link]
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- 13. thebioscan.com [thebioscan.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate Synthesis
Welcome to the advanced troubleshooting and protocol portal for the synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable methods for constructing 4,5-disubstituted oxazole scaffolds.
Rather than relying on outdated, low-yielding condensation methods, this guide evaluates the mechanistic causality behind modern isocyanide-based cyclizations, providing self-validating protocols and targeted solutions to common synthetic bottlenecks.
Reaction Overview & Mechanistic Pathway
The construction of the 4,5-disubstituted oxazole core relies heavily on the reactivity of ethyl isocyanoacetate . The most atom-economical and scalable approaches involve the nucleophilic addition of the isocyanide's α-carbon to an activated acyl source (such as 4-fluorobenzoyl chloride or an in-situ activated 4-fluorobenzoic acid)[1].
The critical phase of this reaction is the intramolecular cyclization . Once the initial C-acylation occurs, the intermediate must undergo an oxygen-driven nucleophilic attack onto the isocyanide carbon. This step is highly dependent on the basicity of the environment; without sufficient base to drive tautomerization and the subsequent elimination of HCl, the reaction will stall at the acyclic intermediate or form undesired oxazolines[2].
Mechanistic workflow for the base-catalyzed synthesis of 4,5-disubstituted oxazoles.
Quantitative Yield Optimization Data
Selecting the correct synthetic route depends on your laboratory's moisture-control capabilities and tolerance for specific reagents. The table below summarizes the expected outcomes of the three primary methodologies.
| Synthesis Route | Activated Precursor | Base | Solvent | Temp | Reaction Time | Expected Yield |
| Acyl Chloride Condensation | 4-Fluorobenzoyl chloride | DBU / PS-BEMP | Acetonitrile | 25 °C | 30–60 min | 80–85% |
| Direct Acid Activation | 4-Fluorobenzoic acid + DMAP-Tf | DABCO | Dichloromethane | 25 °C | 1–2 hours | 70–75% |
| Aerobic Oxidation | 4-Fluorobenzaldehyde | DABCO (with CuBr) | Toluene | 80 °C | 12–16 hours | 60–65% |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm the success of each phase before proceeding.
Protocol A: Acyl Chloride Condensation (High Yield, Fast Kinetics)
This is the industry standard for rapid batch or continuous-flow synthesis[1].
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve ethyl isocyanoacetate (1.0 equiv) and 4-fluorobenzoyl chloride (1.05 equiv) in anhydrous acetonitrile (0.1 M).
-
Causality: Rigorously anhydrous conditions are mandatory here. Moisture will competitively hydrolyze the highly electrophilic acyl chloride into 4-fluorobenzoic acid, permanently stalling the coupling.
-
-
Base Addition: Cool the mixture to 0 °C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) dropwise over 5 minutes.
-
Causality: DBU is a strong, sterically hindered amidine base. It ensures rapid and complete deprotonation of the isocyanoacetate α-carbon without acting as a competing nucleophile against the acyl chloride.
-
-
Cyclization: Remove the ice bath, warm to 25 °C, and stir for 60 minutes.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The acyclic intermediate forms almost instantly, but you must wait for the intermediate spot to fully convert into the higher-Rf oxazole product.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analytical Validation: The crude product must exhibit a distinct oxazole C2-H aromatic singlet in ¹H NMR (typically at δ 7.8–8.0 ppm) and the complete disappearance of the isocyanide stretching band (~2150 cm⁻¹) in IR spectroscopy.
Protocol B: Direct Carboxylic Acid Activation (Moisture-Tolerant)
If handling moisture-sensitive acyl chlorides is problematic, this modern route activates the stable carboxylic acid in situ[3][4].
-
Activation: Dissolve 4-fluorobenzoic acid (1.0 equiv) and DMAP-Tf (1.3 equiv) in anhydrous CH₂Cl₂ (0.1 M). Stir at 25 °C for 5 minutes.
-
Causality: DMAP-Tf (a triflylpyridinium salt) activates the carboxylic acid to form a highly reactive acylpyridinium intermediate, bypassing the need for harsh, corrosive chlorinating agents like SOCl₂.
-
-
Coupling: Add ethyl isocyanoacetate (1.2 equiv) dropwise, immediately followed by DABCO (1.5 equiv).
-
Causality: DABCO serves a dual function here: it acts as a base for deprotonation and as a nucleophilic catalyst, proving vastly superior to standard amine bases (like Et₃N or DIPEA) for driving this specific cyclization.
-
-
Cyclization: Heat the mixture to 40 °C and stir for 60–90 minutes.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize any residual acid. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Troubleshooting FAQs
Q: Why is my reaction yielding a high percentage of unreacted 4-fluorobenzoic acid when using Protocol A (the acyl chloride route)? A: This is a classic symptom of moisture contamination. 4-Fluorobenzoyl chloride is highly electrophilic and will rapidly hydrolyze in the presence of adventitious water. Ensure all solvents are rigorously dried (use activated molecular sieves) and glassware is oven-baked. If maintaining strict anhydrous conditions is challenging in your facility, switch to Protocol B , which is significantly more moisture-tolerant[4].
Q: The reaction stalls at the open-chain acyclic intermediate. How do I drive the cyclization to completion? A: The intramolecular cyclization requires sufficient basicity to tautomerize the intermediate and drive ring closure. Weak bases (e.g., pyridine or Et₃N) often only facilitate the initial C-acylation. Switching to a stronger amidine base like DBU or a solid-supported base (e.g., PS-BEMP) rapidly catalyzes the intramolecular cyclization, often driving the reaction to completion within 20–30 minutes[1].
Q: I am observing the formation of oxazoline byproducts instead of the fully aromatic oxazole. What is going wrong? A: Oxazoline formation occurs when the reaction lacks the driving force for the final aromatization step. This is common if an aldehyde (e.g., 4-fluorobenzaldehyde) is mistakenly used without an appropriate terminal oxidant (like CuBr/O₂)[2]. When using the acyl chloride route, the elimination of HCl naturally drives aromatization. Ensure you are using at least 2.0 equivalents of base to fully neutralize the generated HCl; otherwise, the final dehydroaromatization cannot occur.
Q: My isolated yield is lower than expected despite complete consumption of starting materials. Where is the product going? A: Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate can undergo base-catalyzed ester hydrolysis if the aqueous workup is too harsh or prolonged, especially if excess DBU is still active in the mixture. Quench the reaction promptly with a mild acidic buffer (like saturated NH₄Cl) rather than pure water, and avoid leaving the crude mixture sitting in highly basic aqueous conditions.
References
-
Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Baxendale, I. R., et al. Organic Letters (ACS Publications), 2006.[Link]
-
Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes. RSC Advances, 2022.[Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Liebeskind, L. S., et al. Journal of Organic Chemistry (PMC - NIH), 2025.[Link]
Sources
Technical Support Center: Overcoming Solubility Issues with Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist overseeing formulation and early-stage drug development, I have designed this guide to address the specific physicochemical hurdles associated with Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate .
This compound is a highly versatile building block and bioactive intermediate[1]. However, its planar oxazole ring, highly lipophilic 4-fluorophenyl group, and the lack of hydrogen bond donors (due to the esterified carboxylate) result in high crystal lattice energy and extreme hydrophobicity. Consequently, it behaves as a classic Biopharmaceutics Classification System (BCS) Class II candidate (low solubility, high permeability)[2].
Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, and validated experimental protocols to overcome these solubility barriers across different phases of your research.
Phase-Directed Troubleshooting Workflow
To determine the most efficient solubility enhancement strategy, you must first identify your downstream application. The decision matrix below outlines the optimal pathways for both in vitro and in vivo workflows.
Decision matrix for resolving oxazole-derivative solubility based on application phase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound precipitates immediately when diluting from a DMSO stock into aqueous cell culture media. How do I prevent this "solvent shift" precipitation? A1: This occurs because the local supersaturation of the lipophilic oxazole collapses when the DMSO diffuses into the aqueous phase. Because the ethyl ester lacks hydrogen-bonding capabilities, the compound rapidly nucleates. Solution: Utilize Cyclodextrin Inclusion Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that perfectly accommodates the 4-fluorophenyl and oxazole rings, while its hydroxyl-rich exterior maintains aqueous solubility[3]. This thermodynamically shields the hydrophobic core from the aqueous buffer, preventing precipitation without altering the compound's intrinsic pharmacology.
Q2: We are advancing to in vivo pharmacokinetic (PK) studies, but the oral bioavailability of the crystalline API is near zero. What is the most reliable formulation strategy? A2: For highly lipophilic BCS Class II compounds, dissolution in gastrointestinal (GI) fluids is the absolute rate-limiting step for absorption[2]. Solution: Implement a Self-Microemulsifying Drug Delivery System (SMEDDS) . By pre-dissolving the compound in an isotropic mixture of oils and surfactants, the formulation spontaneously forms nano-emulsions (droplets <250 nm) upon contact with stomach fluids[2]. This bypasses the dissolution phase entirely, provides a massive interfacial surface area for absorption, and can promote lymphatic transport to circumvent hepatic first-pass metabolism[4].
Q3: We need to develop a solid oral dosage form (tablet) for scale-up, but the API remains insoluble. How can we improve dissolution in a solid state? A3: The planar structure of the oxazole-fluorophenyl system creates a highly stable, tightly packed crystal lattice. You must disrupt this lattice energy. Solution: Formulate an Amorphous Solid Dispersion (ASD) . By co-precipitating or hot-melt extruding the drug with hydrophilic polymers like Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC), the drug is trapped in a high-energy amorphous state[5]. During dissolution, this creates a "spring" effect (rapid supersaturation), while the polymer acts as a "parachute" to inhibit recrystallization[6].
Validated Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)
Causality: The kneading method applies mechanical shear, which forces the hydrophobic fluorophenyl group into the cyclodextrin cavity while minimizing the use of organic solvents, resulting in a highly efficient solid complex[7].
-
Molar Calculation: Weigh Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate and HP-β-CD in a 1:1 or 1:2 molar ratio.
-
Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of solvent (e.g., 50% v/v ethanol/water) just until a thick, homogeneous paste is formed.
-
Trituration: Gradually add the oxazole compound to the paste. Knead continuously for 45–60 minutes. The mechanical shear forces the displacement of water molecules from the CD cavity, allowing the lipophilic drug to enter.
-
Drying & Pulverization: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all residual solvents. Pulverize the dried mass and pass it through a 60-mesh sieve to ensure uniform particle size.
-
Validation: Confirm complexation via Differential Scanning Calorimetry (DSC); the disappearance of the drug's sharp endothermic melting peak indicates successful amorphous encapsulation.
Protocol B: Formulation of Liquid SMEDDS
Causality: Thermodynamic stability in a SMEDDS relies on balancing the Hydrophilic-Lipophilic Balance (HLB) of the surfactant/co-surfactant mixture with the chosen lipid phase, ensuring spontaneous emulsification upon aqueous dilution[8].
-
Excipient Screening: Determine the saturation solubility of the oxazole compound in various oils (e.g., Capmul MCM), surfactants (e.g., Tween 80, Kolliphor RH40), and co-surfactants (e.g., PEG 400). Select the vehicles showing the highest solubilization capacity[4].
-
Isotropic Mixing: Based on a ternary phase diagram, mix the selected oil, surfactant, and co-surfactant (typically in a 20:50:30 ratio) in a glass vial. Vortex and heat gently to 40°C until a clear, isotropic mixture is formed.
-
Drug Loading: Add the calculated dose of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate to the isotropic mixture. Stir continuously using a magnetic stirrer until completely dissolved.
-
Aqueous Titration (Self-Validation): Dilute 1 mL of the SMEDDS formulation into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild agitation. The mixture should spontaneously form a clear or slightly opalescent dispersion within 1 minute.
-
Characterization: Measure the droplet size using Dynamic Light Scattering (DLS). A successful SMEDDS will yield a polydispersity index (PDI) < 0.3 and a droplet size < 250 nm[2].
Quantitative Data Summary
The table below summarizes the expected quantitative benchmarks for each solubility enhancement technique based on industry standards for lipophilic heterocyclic compounds.
| Enhancement Technique | Primary Excipients | Mechanism of Action | Expected Solubility Increase | Target Droplet/Particle Size | Best Application Phase |
| Inclusion Complexation | HP-β-CD, SBE-β-CD | Hydrophobic cavity encapsulation | 10 to 50-fold | Molecular dispersion | In vitro assays, Injectables |
| SMEDDS | Capmul MCM, Tween 80, PEG 400 | Spontaneous nano-emulsification | >100-fold | < 250 nm | Oral liquids, Softgel capsules |
| Amorphous Solid Dispersion | PVP K30, HPMC | Crystal lattice disruption (Amorphous state) | 50 to 100-fold | Microparticulate matrix | Solid oral dosage (Tablets) |
References
-
[1] Chem-Impex. Oxazole-4-carboxylic acid ethyl ester. Available at:
-
[5] National Center for Biotechnology Information (PMC). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Available at:
-
[6] Amazon Web Services (AWS). Review Article A Review on Solubility Enhancement by Solid Dispersion Technique. Available at:
-
[3] International Journal of Pharmaceutical Sciences (IJPS). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Available at:
-
[4] Pharma Excipients. Lipid-Based Formulation of Nateglinide as a Promising Strategy for Managing Solubility Challenges in Type II Diabetes Therapy: A SMEDDS Approach. Available at:
-
[2] Oriental Journal of Chemistry. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Available at:
-
[8] Ars Pharmaceutica. Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. Available at:
-
[7] International Journal of Pharmacy & Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available at:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. scielo.isciii.es [scielo.isciii.es]
Oxazole-4-Carboxylate Synthesis Support Center: Troubleshooting & Optimization
Welcome to the Technical Support Center for the synthesis of oxazole-4-carboxylates. These five-membered heterocycles are critical structural motifs in medicinal chemistry, natural product synthesis, and drug development. However, their construction is frequently plagued by chemoselectivity issues, incomplete aromatization, and competitive elimination pathways.
This guide provides mechanistic troubleshooting, self-validating protocols, and optimization strategies for the most common synthetic routes, empowering you to minimize side reactions and maximize yields.
Section 1: The Wipf Protocol (Cyclodehydration & Oxidation)
The Wipf protocol is a premier method for converting serine or threonine-derived β -hydroxy amides into oxazole-4-carboxylates [1]. It involves a two-stage process: cyclodehydration to an oxazoline, followed by oxidation to the fully aromatic oxazole.
FAQ 1: Why am I getting massive amounts of dehydroamino acid instead of the oxazoline intermediate?
The Causality: This is a classic competitive elimination issue. When using DAST (Diethylaminosulfur trifluoride) for the initial cyclodehydration, the reaction with the β -hydroxyl group is highly exothermic. If the local temperature spikes, the activated intermediate adopts an antiperiplanar conformation, triggering an E2 β -elimination rather than the desired intramolecular SN2 displacement by the amide oxygen. The Solution: Switch from DAST to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) [1]. Deoxo-Fluor is significantly less exothermic upon alcohol activation. By strictly maintaining the reaction at -20 °C, you suppress the E2 pathway and favor the kinetic cyclization to the oxazoline.
FAQ 2: During the oxidation step, my yield is terrible, and mass spectrometry shows brominated byproducts. What went wrong?
The Causality: The oxidation of the oxazoline to the oxazole utilizes BrCCl 3 and DBU. This proceeds via α -deprotonation by DBU, followed by bromination (often involving radical or halogen-bond character), and subsequent elimination of HBr. If you use a large excess of BrCCl 3 or allow the reaction to warm above 0 °C too quickly, radical over-bromination occurs at the C5 position of the newly formed oxazole ring. The Solution: Strictly limit BrCCl 3 to 3.0 equivalents and maintain the temperature at 0 °C during the DBU addition. Ensure the reaction is shielded from intense ambient light to minimize radical initiation.
Fig 1: Reaction pathways and side-product divergence in the Wipf protocol.
Self-Validating Protocol: One-Pot Deoxo-Fluor/BrCCl 3 Synthesis
This methodology allows for a one-pot transformation without isolating the sensitive oxazoline intermediate [1].
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve the β -hydroxy amide (1.0 equiv) in anhydrous CH 2 Cl 2 to achieve a 0.1 M concentration.
-
Cyclodehydration: Cool the solution strictly to -20 °C using a cryocooler or a carefully monitored dry ice/ethylene glycol bath. Add Deoxo-Fluor (1.1 equiv) dropwise. Stir for 30 minutes.
-
Self-Validation Check: Perform a rapid TLC (EtOAc/Hexanes). The starting material spot must completely disappear, replaced by a less polar, UV-active oxazoline spot. Do not proceed to step 3 if starting material remains , as the oxidant will degrade it.
-
-
Oxidation: To the same mixture at -20 °C, add BrCCl 3 (3.0 equiv). Immediately begin dropwise addition of DBU (3.0 equiv) over 10 minutes.
-
Aromatization: Allow the reaction to slowly warm to 0 °C and stir for 7–15 hours.
-
Self-Validation Check: A distinct color change to yellow/orange indicates the formation of the brominated intermediate prior to HBr elimination.
-
-
Workup: Quench with saturated aqueous NaHCO 3 . Extract with CH 2 Cl 2 , dry over Na 2 SO 4 , concentrate, and purify via flash chromatography.
Section 2: Van Leusen-Type Condensations
The reaction of ethyl isocyanoacetate with electrophiles (like acid chlorides or aldehydes) is a rapid way to build the oxazole-4-carboxylate core [2].
FAQ 3: I am condensing ethyl isocyanoacetate with an acid chloride, but I'm isolating a complex mixture containing acyclic imides.
The Causality: The α -carbon of ethyl isocyanoacetate must be deprotonated to act as a C-nucleophile. If the base is too weak (e.g., Et 3 N) or the solvent does not adequately separate the ion pair (e.g., non-polar solvents), the isocyanide nitrogen can competitively attack the acid chloride, leading to N-acylation and the formation of acyclic imides. The Solution: Use a strong, non-nucleophilic amidine base like DBU in a polar aprotic solvent like THF or DMF. This ensures complete enolate formation, driving exclusive C-acylation followed by rapid cyclodehydration to the oxazole.
Fig 2: Base-dependent chemoselectivity in the Van Leusen oxazole-4-carboxylate synthesis.
Data Presentation: Base & Solvent Optimization
Table 1: Influence of conditions on the chemoselectivity of ethyl isocyanoacetate condensations.
| Base (1.5 eq) | Solvent | Temp (°C) | Major Pathway | Isolated Yield (%) |
| Et 3 N | CH 2 Cl 2 | 25 | N-Acylation (Imide) | < 10% (Oxazole) |
| K 2 CO 3 | MeOH | 65 | Mixed / Hydrolysis | 45% (Oxazole) |
| DBN | DMF | 25 | C-Acylation | 78% (Oxazole) |
| DBU | THF | 25 | C-Acylation | 82% (Oxazole) |
Section 3: Modern Alternatives (Silver-Mediated Synthesis)
FAQ 4: The Wipf protocol requires synthesizing a β -hydroxy amide first. Is there a direct, one-step method to form 2,4-disubstituted oxazole-4-carboxylates that avoids epimerization risks?
The Causality: Traditional multi-step routes often suffer from step-loss and potential epimerization at sensitive chiral centers during prolonged reaction times. The Solution: Utilize the Silver-Mediated Blümlein–Lewy modification developed by Moses and co-workers [3]. By reacting a primary amide directly with a β -bromo- α -oxoester (e.g., ethyl 3-bromo-2-oxopropanoate) in the presence of AgSbF 6 , the oxazole ring is formed in a single step. The silver salt acts as a potent halophilic Lewis acid, abstracting the bromide to generate a highly electrophilic species that undergoes rapid cyclocondensation with the amide.
Brief Protocol: Combine the amide (1.0 equiv), the β -bromo- α -oxoester (1.0 equiv), and AgSbF 6 (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Irradiate in a microwave reactor at 90 °C for 2 hours. The precipitated AgBr can be filtered off, and the product is often obtained in near-quantitative yield without the need for complex oxidants [3].
References
Technical Support Center: Optimizing Column Chromatography for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Introduction
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a high-value heterocyclic intermediate frequently utilized in drug discovery. It is typically synthesized via the Schöllkopf oxazole synthesis, which involves the condensation of ethyl isocyanoacetate with an acylating agent such as 4-fluorobenzoyl chloride[1],[2]. While the upstream synthesis is robust, downstream purification via normal-phase silica gel chromatography often presents significant bottlenecks, including severe peak tailing, co-elution with starting materials, and acid-catalyzed ester hydrolysis.
This guide provides field-proven, mechanistically grounded troubleshooting steps to optimize your purification workflow, ensuring high yield and purity.
Part 1: Experimental Workflows & Logical Relationships
Caption: Workflow for the synthesis and optimized purification of the target oxazole derivative.
Caption: Logical troubleshooting pathway for resolving oxazole peak tailing during chromatography.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my oxazole product streak severely across the TLC plate and tail during column chromatography? A1: The oxazole ring contains a weakly basic nitrogen atom. Standard Type A silica gel possesses exposed, highly active acidic silanol groups (Si-OH) on its surface[3]. During elution, the basic nitrogen of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate undergoes continuous hydrogen bonding and ion-exchange interactions with these acidic silanols[4]. This adsorption-desorption cycle causes the compound to drag or "tail" through the column. The Fix: Add a competing base, such as 1% Triethylamine (TEA), to your mobile phase (e.g., Hexanes/EtOAc)[5]. TEA is a stronger base than the oxazole and will preferentially bind to and "mask" the acidic silanol sites, acting as a silanol suppressor. This allows your target compound to elute as a sharp, symmetrical band[3],[4].
Q2: I am seeing co-elution of unreacted ethyl isocyanoacetate with my target compound. How can I separate them? A2: Ethyl isocyanoacetate and the target oxazole ester share similar polarities, making them difficult to resolve using a simple isocratic solvent system. The Fix: Implement a shallow gradient elution. Start with a highly non-polar system (e.g., 95:5 Hexanes:EtOAc + 1% TEA) to elute the less polar impurities first. Gradually increase the polarity to 80:20 Hexanes:EtOAc. If unreacted ethyl isocyanoacetate remains a persistent issue, consider adding a primary amine scavenger resin (like polymer-supported benzylamine) to the crude mixture prior to chromatography. The resin will covalently bind the isocyanoacetate, allowing it to be filtered out before loading onto the column.
Q3: My isolated yield is lower than expected, and NMR shows a carboxylic acid byproduct. Is the ester hydrolyzing on the column? A3: Yes, this is highly probable. Bare silica gel is slightly acidic (pH ~4.5–5.5). Prolonged exposure of the ethyl ester to this acidic environment, especially if the silica contains residual moisture, can catalyze partial hydrolysis to 5-(4-fluorophenyl)oxazole-4-carboxylic acid. The Fix: Pre-treating the silica gel with TEA not only prevents tailing but also neutralizes the acidic environment, protecting the ester from hydrolysis. Additionally, ensure you are performing flash chromatography (using positive pressure) rather than gravity chromatography to minimize the residence time of the compound on the stationary phase.
Part 3: Quantitative Data Presentation
To assist in solvent selection, the following table summarizes the expected chromatographic behavior of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate under various mobile phase conditions.
| Solvent System (v/v) | Additive | Target Rf | Tailing Factor ( As ) | Resolution Notes |
| Hexanes / EtOAc (80:20) | None | 0.25 | > 2.5 (Severe) | Unusable; severe streaking observed. |
| Hexanes / EtOAc (80:20) | 1% TEA | 0.35 | 1.1 (Excellent) | Sharp band; optimal for bulk purification. |
| DCM / MeOH (95:5) | None | 0.40 | 1.8 (Moderate) | Acceptable, but risks ester transesterification. |
| DCM / MeOH (95:5) | 1% NH 4 OH | 0.45 | 1.2 (Good) | Good alternative if EtOAc must be avoided. |
Note: Tailing Factor ( As ) values closer to 1.0 indicate perfectly symmetrical peaks.
Part 4: Self-Validating Experimental Protocol
Optimized Flash Column Chromatography for Oxazole Esters
Objective: Purify crude Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate while preventing silanol-induced tailing and acid-catalyzed ester hydrolysis.
Step 1: Mobile Phase Preparation
-
Prepare the eluent: Mix Hexanes and Ethyl Acetate in an 80:20 volumetric ratio.
-
Add 1% (v/v) Triethylamine (TEA) to the solvent mixture. Mix thoroughly. Causality: TEA acts as a silanol suppressor, ensuring sharp elution bands by preventing ion-exchange interactions[4].
Step 2: Column Packing (Slurry Method)
-
Weigh the appropriate amount of silica gel (typically 30-50x the mass of the crude mixture).
-
Create a uniform slurry using the TEA-spiked mobile phase.
-
Pour the slurry into the column. Apply positive pressure (air or N 2 ) to pack the bed tightly.
-
Pass at least 2 column volumes (CV) of the TEA-spiked mobile phase through the bed. Validation Check: The column bed must not crack, and the silica must be fully saturated with the basic modifier prior to sample loading. Check the pH of the eluent exiting the column; it should be slightly basic.
Step 3: Sample Loading
-
Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or the mobile phase.
-
Carefully apply the sample evenly to the top of the silica bed using a long glass pipette to avoid disturbing the silica surface.
-
Drain the solvent until the sample is just absorbed into the silica. Add a small protective layer of clean sand.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase and apply positive pressure.
-
Collect fractions in standard test tubes.
-
Monitor the fractions via TLC (using the same 80:20 Hexanes:EtOAc + 1% TEA solvent system). Visualize spots using an ultraviolet (UV) lamp at 254 nm, as the fluorophenyl and oxazole chromophores are highly UV-active.
Step 5: Concentration
-
Pool the fractions containing the pure target compound.
-
Evaporate the solvent under reduced pressure. Note: Residual TEA will co-evaporate, but placing the final product under high vacuum for 12 hours ensures complete removal of trace amine prior to downstream assays or NMR characterization.
Part 5: References
1.[1] Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Source: acs.org. 1 2.[2] Application Notes: Synthesis of Oxazoles from Ethyl Isocyanoacetate. Source: benchchem.com. 2 3.[5] Tailing in TLC - can anyone help? Source: researchgate.net. 5 4.[3] Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Source: lcms.cz. 3 5.[4] Tip on Peak Tailing of Basic Analytes. Source: phenomenex.com. 4
Sources
Removing unreacted starting materials from Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate . The standard synthetic route involves the base-catalyzed condensation of ethyl isocyanoacetate with 4-fluorobenzoyl chloride, typically utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine as the base[1][2].
While the cyclization is highly efficient, isolating the pure oxazole requires the strategic removal of unreacted polar starting materials, acidic byproducts, and the organic base[2]. Below is our definitive troubleshooting guide, physicochemical data, and a self-validating purification protocol.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: How do I efficiently remove unreacted 4-fluorobenzoyl chloride and its byproduct, 4-fluorobenzoic acid? The Causality: 4-fluorobenzoyl chloride is highly electrophilic and rapidly hydrolyzes in the presence of ambient moisture or during aqueous workup to form 4-fluorobenzoic acid (pKa ~4.14). Because your target oxazole is neutral under mildly basic conditions, the acid impurity can be completely partitioned into the aqueous phase using a mild base. The Solution: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). The base deprotonates the carboxylic acid, forming the highly water-soluble sodium 4-fluorobenzoate, which is safely discarded in the aqueous effluent.
Q2: What is the most effective method to eliminate residual ethyl isocyanoacetate? The Causality: Ethyl isocyanoacetate (EICA) is a polar, foul-smelling liquid with a high boiling point (195 °C), making it nearly impossible to remove via standard rotary evaporation without degrading your product. Furthermore, its polarizable isocyanide carbon causes severe streaking during silica gel chromatography. However, isocyanoacetates are highly sensitive to aqueous acids[3]. The Solution: A biphasic wash with 10% aqueous citric acid protonates the terminal carbon of the isocyanide, triggering hydration to form ethyl N-formylglycinate[3]. This formamide is highly polar and partitions favorably into the aqueous layer, completely removing the EICA without the need for column chromatography.
Q3: How do I remove the organic base (e.g., DBU) used in the cyclization step? The Causality: DBU is a strong organic amidine base with a conjugate acid pKa of ~13.5[1]. In contrast, the target molecule, ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, has a weakly basic oxazole nitrogen (conjugate acid pKa < 2). This massive pKa differential allows for the selective protonation of the catalyst without ionizing the product. The Solution: The same 10% citric acid wash used to hydrolyze EICA will quantitatively protonate DBU, driving it into the aqueous phase as a water-soluble citrate salt.
Q4: Can I avoid liquid-liquid extraction entirely? The Causality: Yes. If you are operating in a continuous flow or parallel library synthesis environment, liquid-liquid extraction can be bypassed by using solid-supported reagents. The Solution: As demonstrated by Baxendale et al., passing the crude reaction stream through a packed cartridge of polymer-supported base (e.g., PS-BEMP) facilitates the intramolecular cyclization while simultaneously tethering the basic and acidic byproducts to the solid phase, yielding the oxazole in >90% purity directly from the reactor[2].
Part 2: Physicochemical Partitioning Data
Understanding the physicochemical properties of your reaction mixture is critical for designing a logical separation strategy.
| Component | Role in Synthesis | MW ( g/mol ) | pKa (Relevant Group) | Partitioning Strategy |
| Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate | Target Product | 235.21 | < 2.0 (Oxazole NH⁺) | Retained in Organic Phase |
| Ethyl isocyanoacetate | Starting Material | 113.11 | N/A | Acid hydrolysis → Aqueous |
| 4-Fluorobenzoic acid | Hydrolyzed SM | 140.11 | 4.14 (COOH) | Deprotonation (Base) → Aqueous |
| DBU | Base Catalyst | 152.24 | 13.5 (Conjugate Acid) | Protonation (Acid) → Aqueous |
Part 3: Self-Validating Liquid-Liquid Extraction Protocol
Do not just follow these steps blindly; use the embedded validation checks to ensure the chemical state of your mixture is exactly where it needs to be before proceeding.
Step 1: Quench & Dilution
-
Dilute the crude reaction mixture in a water-immiscible organic solvent with a high partition coefficient for oxazoles, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (10 mL per mmol of theoretical product).
Step 2: Acidic Wash (Removes DBU and EICA)
-
Wash the organic layer with 3 equal volumes of 10% aqueous citric acid.
-
Self-Validation Check: Test the pH of the final aqueous effluent using pH paper. It must read strongly acidic (pH < 4). If the effluent is basic or neutral, the DBU has not been fully neutralized. Continue washing with citric acid until the pH drops below 4.
Step 3: Basic Wash (Removes 4-Fluorobenzoic Acid)
-
Wash the organic layer with saturated aqueous NaHCO₃.
-
Self-Validation Check: Observe the biphasic mixture carefully. CO₂ gas evolution (effervescence) will occur as the 4-fluorobenzoic acid is neutralized. Continue washing until no further effervescence is observed upon vigorous shaking (vent the separatory funnel frequently!) and the aqueous effluent tests basic (pH > 8).
Step 4: Brine Wash & Drying
-
Wash the organic phase with 1 volume of saturated aqueous NaCl (brine) to remove residual water and break any micro-emulsions.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Self-Validation Check: The Na₂SO₄ should flow freely like sand. If it clumps heavily, water is still present; add more drying agent.
Step 5: Concentration & Analytical Verification
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Self-Validation Check: Analyze the crude solid via ¹H NMR. The complete disappearance of the characteristic EICA α-proton singlet (~4.2 ppm) and DBU aliphatic multiplets confirms a successful purification.
Part 4: Purification Workflow Visualization
Workflow for the liquid-liquid extraction and purification of the oxazole product.
Part 5: References
-
Baxendale, I. R., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006). "Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles." Organic Letters, 8(22), 5033–5036. URL:[Link][2]
-
Rice, K., et al. (2013). "Macrocyclic Pyridyl Polyoxazoles: Structure-Activity Studies of the Aminoalkyl Side-Chain on G-Quadruplex Stabilization and Cytotoxic Activity." Molecules, 18(10), 11938. URL:[Link][1]
-
Lygin, A. V., & de Meijere, A. (2010). "Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application." Chemical Reviews, 110(11), 6664–6736. URL:[Link][3]
Sources
Technical Support Center: Temperature Optimization for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 5-aryloxazole-4-carboxylates. The reaction between 4-fluorobenzoyl chloride and ethyl isocyanoacetate is a highly efficient route to the oxazole core, but it is a complex two-stage cascade (acylation followed by cyclization) that is strictly governed by thermodynamic and kinetic parameters.
Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative temperature profiles, and a self-validating protocol to ensure high-yield, reproducible syntheses.
Reaction Workflow & Temperature Checkpoints
Reaction pathway showing temperature-dependent acylation and cyclization phases.
Troubleshooting & FAQs
Q1: Why does my reaction mixture turn dark brown with a low yield of the target oxazole? Causality: The initial acylation between 4-fluorobenzoyl chloride and ethyl isocyanoacetate is highly exothermic. If the internal temperature exceeds 10 °C during the addition phase, the deprotonated ethyl isocyanoacetate can undergo rapid self-condensation. Furthermore, elevated temperatures in the presence of a strong base like DBU can lead to double-acylation events or accelerated hydrolysis of the acid chloride if trace moisture is present. Solution: Maintain the reaction vessel strictly at 0–5 °C using an ice-water bath. Add the 4-fluorobenzoyl chloride dropwise over 15–30 minutes to dissipate the heat of the reaction.
Q2: LC-MS shows complete consumption of starting materials, but the main peak is an acyclic intermediate rather than the oxazole. What happened? Causality: This synthesis is a two-stage cascade. The first stage is the chemoselective addition of the isocyanide to the acid chloride, forming an intermediate addition adduct[1]. The second stage is a base-catalyzed 5-enol-endo-dig cyclization to form the oxazole ring[1]. The cyclization has a higher activation energy than the initial acylation. If the reaction is quenched while still cold (e.g., at 0 °C), the intermediate will not cyclize and will likely hydrolyze during aqueous workup. Solution: After the addition is complete at 0 °C, you must remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2–4 hours. In some sterically hindered or electronically deactivated cases, gentle heating to 40 °C is required to drive the cyclization to completion.
Q3: Can I use triethylamine (Et₃N) instead of DBU to run the reaction entirely at room temperature? Causality: While Et₃N is a weaker base and generates a less violent initial exotherm, it is often insufficiently basic to drive the 5-enol-endo-dig cyclization efficiently compared to DBU. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provides the optimal pKa to rapidly deprotonate the α -carbon of the isocyanoacetate while facilitating the subsequent ring closure[2]. Solution: Stick to DBU to ensure complete cyclization, but strictly control the temperature profile during the initial electrophile addition.
Quantitative Temperature Profile
To maximize yield and purity, adhere to the following temperature parameters during each phase of the reaction:
| Reaction Phase | Target Temperature | Observed Consequence of Deviation | Optimal Yield |
| Base Addition | 0 °C to 5 °C | T > 10 °C: Isocyanoacetate self-condensation and degradation. | N/A |
| Acylation | 0 °C to 5 °C | T > 10 °C: Multiple acylations, rapid exotherm, dark impurities. | > 85% |
| Cyclization | 20 °C to 40 °C | T < 15 °C: Stalled reaction; intermediate adduct accumulates and hydrolyzes upon quench. | > 85% |
Standard Operating Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can verify the success of the temperature-dependent stages before proceeding to workup.
Materials:
-
Ethyl isocyanoacetate (1.0 equiv)
-
4-Fluorobenzoyl chloride (1.05 equiv)
-
DBU (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation & Deprotonation: In an oven-dried, argon-flushed round-bottom flask, dissolve ethyl isocyanoacetate (1.0 equiv) and DBU (1.2 equiv) in anhydrous THF to achieve a 0.2 M concentration.
-
Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C for 10 minutes. Causality: Pre-cooling prevents the base-catalyzed degradation of the isocyanoacetate.
-
Controlled Acylation: Dissolve 4-fluorobenzoyl chloride (1.05 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise via a syringe pump or addition funnel over 30 minutes. Monitor the internal temperature to ensure it does not exceed 5 °C.
-
Validation Checkpoint 1 (Acylation): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the intermediate addition adduct. Starting materials should be consumed.
-
Thermal Cyclization: Once the addition is complete and Checkpoint 1 is verified, remove the ice bath. Allow the mixture to warm naturally to room temperature (20–25 °C) and stir for 3 to 4 hours.
-
Validation Checkpoint 2 (Cyclization): Analyze a second aliquot via LC-MS. The intermediate adduct peak must be completely replaced by the target Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate mass. If the intermediate persists, warm the reaction to 40 °C for 1 hour.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
References
-
Baxendale, I. R., et al. "Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles." Organic Letters, American Chemical Society. Available at:[Link]
-
Kern, J. T., et al. "Macrocyclic Pyridyl Polyoxazoles: Structure-Activity Studies of the Aminoalkyl Side-Chain on G-Quadruplex Stabilization and Cytotoxic Activity." Molecules, MDPI. Available at:[Link]
Sources
Identifying Common Impurities in Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate NMR Spectra
Technical Support Center > Analytical Troubleshooting > NMR Diagnostics
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently review spectral data where target molecules are obscured by process-related impurities. The synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate—typically achieved via the cyclocondensation of 4-fluorobenzoyl chloride (or activated 4-fluorobenzoic acid) with ethyl isocyanoacetate[1]—is a highly robust pathway. However, the crude reaction mixture often contains unreacted starting materials, hydrolyzed intermediates, and base hydrochloride salts[2].
This guide provides a self-validating framework to identify these impurities via 1 H NMR and eliminate them through rational experimental design.
Section 1: The Baseline – Expected NMR Profile vs. Impurities
To accurately troubleshoot a spectrum, you must first establish the baseline of your pure target molecule against the quantitative shifts of common process impurities.
Table 1: Comparative 1 H NMR Chemical Shifts (CDCl 3 , 400 MHz)
| Compound | Chemical Shift ( δ ) | Multiplicity | Integration | Assignment / Causality |
| Pure Product | ~7.95 ppm | Singlet | 1H | Oxazole C2-H: Highly deshielded by the adjacent heteroatoms. |
| ~8.05 ppm | Multiplet | 2H | Ar-H (ortho to oxazole): Deshielded by the oxazole ring. | |
| ~7.15 ppm | Multiplet (t-like) | 2H | Ar-H (ortho to fluorine): Exhibits characteristic H-F coupling. | |
| ~4.40 ppm | Quartet | 2H | Ester -CH 2 -: Deshielded by the adjacent carbonyl oxygen. | |
| ~1.40 ppm | Triplet | 3H | Ester -CH 3 : Standard aliphatic methyl group. | |
| Impurity: Et 3 N·HCl | ~3.10 ppm | Quartet | 6H | Amine -CH 2 -: Shifted downfield due to protonation of the amine. |
| ~1.30 ppm | Triplet | 9H | Amine -CH 3 : Warning: Often overlaps with the product's ester methyl. | |
| Impurity: Isocyanoacetate | ~4.25 ppm | Singlet | 2H | Alpha -CH 2 -: Sharp singlet due to lack of adjacent coupling protons. |
| Impurity: 4-Fluorobenzoic Acid | ~10.5+ ppm | Broad Singlet | 1H | Carboxylic -OH: Formed via hydrolysis of the aroyl chloride. |
Section 2: Troubleshooting FAQs
Q1: I see an extra quartet around 3.10 ppm and my triplet at 1.40 ppm integrates for way too many protons. What happened? A: You are observing residual triethylamine hydrochloride (Et 3 N·HCl). During the cyclocondensation, the base neutralizes the HCl generated by the aroyl chloride, forming a salt. Because the amine salt's methyl triplet (~1.30 ppm) heavily overlaps with your ester's methyl triplet (~1.40 ppm), it artificially inflates the integration. Resolution: This indicates a failure in the aqueous workup. Ensure you perform a rigorous wash with 1M aqueous HCl to protonate and pull the residual amine into the aqueous phase.
Q2: There is a sharp, unexpected singlet at 4.25 ppm and an extra set of ethyl signals. Is this a regioisomer? A: No, this is unreacted ethyl isocyanoacetate[2]. The protons alpha to the isocyano group are relatively acidic and isolated, appearing as a distinct singlet. Resolution: This occurs when the electrophile (aroyl chloride) is depleted prematurely, often due to hydrolysis from adventitious water. To resolve this, ensure strictly anhydrous conditions or clear the impurity via silica gel flash chromatography (it possesses a significantly different R f value than the cyclized oxazole).
Q3: My aromatic region is messy, with extra multiplets at 7.15 and 8.10 ppm, and there is a broad peak past 10 ppm. Why? A: Your 4-fluorobenzoyl chloride has hydrolyzed into 4-fluorobenzoic acid. The broad peak is the carboxylic acid proton (which may sometimes disappear due to solvent exchange). Resolution: Implement a saturated aqueous NaHCO 3 wash during your workup. The mild base will deprotonate the carboxylic acid, converting it into a water-soluble sodium salt that is easily partitioned away from your organic product.
Q4: The characteristic oxazole C2-H singlet at ~7.95 ppm is missing, but I see an NH doublet >8.0 ppm. Did the reaction fail? A: The reaction stalled at the acyclic amide intermediate. The isocyanoacetate attacked the carbonyl, but the subsequent dehydration/cyclization step did not occur[1]. Resolution: The cyclization requires sufficient thermal energy or a dehydrating activator. Warm the reaction to 40 °C or utilize an activator like DMAP-Tf to drive the ring closure[1].
Section 3: Standardized Experimental Protocol
To systematically eliminate these impurities, follow this self-validating synthesis and purification workflow.
Objective: Synthesize Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate with >98% NMR purity.
Step 1: Reagent Preparation
-
In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-fluorobenzoyl chloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.1 M).
-
Causality: Anhydrous DCM prevents the premature hydrolysis of the aroyl chloride into 4-fluorobenzoic acid.
Step 2: Cyclocondensation Initiation
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add ethyl isocyanoacetate (1.2 equiv, 12 mmol) dropwise via syringe[2].
-
Slowly add triethylamine (Et 3 N) or DBU (1.5 equiv, 15 mmol) dropwise[1].
-
Causality: The base serves a dual purpose: it deprotonates the alpha-carbon of the isocyanoacetate to form the nucleophile, and it neutralizes the HCl byproduct.
Step 3: Reaction Maturation
-
Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active spot for the aroyl chloride is fully consumed.
Step 4: Targeted Aqueous Workup
-
Acid Wash: Dilute the mixture with additional DCM and wash with 1M aqueous HCl (2 x 20 mL).
-
Causality: Protonates unreacted Et 3 N and Et 3 N·HCl, forcing them into the aqueous layer.
-
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO 3 (2 x 20 mL).
-
Causality: Deprotonates any 4-fluorobenzoic acid formed via side-reactions, removing it as a sodium salt.
-
-
Brine Wash: Wash with saturated NaCl (1 x 20 mL) to draw out residual water.
Step 5: Isolation & Purification
-
Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 20% Ethyl Acetate in Hexanes) to remove any unreacted ethyl isocyanoacetate.
-
Validation: A post-column 1 H NMR should show a pristine singlet at ~7.95 ppm and a clean baseline at 3.10 ppm, confirming the complete removal of amine salts and intermediates.
Section 4: Reaction & Purification Workflow
Workflow for the synthesis and targeted purification of oxazole-4-carboxylates.
References
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: National Institutes of Health (NIH) PMC URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring a robust and reliable analytical method.
Introduction: The Analytical Challenge
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry. As with any active pharmaceutical ingredient (API) candidate, ensuring its purity is of paramount importance for safety and efficacy. HPLC is the cornerstone technique for this purpose, offering high resolution and sensitivity for separating the main compound from process-related impurities and potential degradants. The challenge lies in developing a stability-indicating method that is specific, accurate, and robust.
Initial Method Development: A Rational Approach
The initial phase of method development involves making educated choices based on the physicochemical properties of the analyte.
Analyte Structure and Properties:
-
Structure: Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate possesses an aromatic system (fluorophenyl and oxazole rings) and an ester functional group. This suggests good retention on a reversed-phase column.
-
UV Absorbance: The conjugated system of the molecule is expected to have a strong UV absorbance, making UV detection a suitable choice. A preliminary UV scan of the compound in a suitable solvent (e.g., acetonitrile/water) would help in selecting the optimal detection wavelength. For this guide, a wavelength of 254 nm is chosen as a common starting point for aromatic compounds.
-
Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol.
Initial HPLC Conditions (Method A - Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for aromatic compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to suppress the ionization of any residual silanols on the column, improving peak shape. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier in reversed-phase HPLC with good UV transparency.[2] |
| Gradient | 10-90% B over 20 minutes | A broad gradient is used initially to elute all components and get a general idea of the sample complexity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A standard injection volume. |
Workflow for HPLC Method Development
Caption: The systematic process of HPLC method validation according to ICH guidelines.
4.1. Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. [3][4][5]The sample was subjected to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient. [3] Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 0.1 N HCl, heat at 60 °C for 4 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of 1 mg/mL sample solution + 1 mL of 0.1 N NaOH, heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of 1 mg/mL sample solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 24 hours.
Results of Forced Degradation:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradation peak observed at a lower retention time. |
| Base Hydrolysis | ~20% | Two major degradation peaks observed. |
| Oxidative Degradation | ~10% | A distinct degradation peak was well-resolved from the main peak. |
| Thermal Degradation | < 5% | The compound is relatively stable to heat. |
| Photolytic Degradation | < 2% | The compound is stable to light. |
In all cases, the main peak was well-resolved from all degradation products, confirming the specificity and stability-indicating nature of the method.
4.2. Linearity, Accuracy, Precision, and Robustness
The method was validated for other key parameters as per ICH guidelines. [6][7]
| Validation Parameter | Results |
|---|---|
| Linearity (r²) | > 0.999 over a concentration range of 50-150% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. |
| Precision (RSD%) | Repeatability: < 1.0%; Intermediate Precision: < 2.0%. |
| Robustness | No significant changes in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
Conclusion
This guide has detailed a systematic and scientifically-driven approach to developing a robust and reliable HPLC method for the purity assessment of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate. By comparing different stationary phases and organic modifiers, an optimized method using a C18 column with an acetonitrile and water (containing 0.1% formic acid) gradient was established. The subsequent validation, including comprehensive forced degradation studies, confirms that the method is specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a drug development setting.
References
- Vertex AI Search. (2026, February 15).
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Veeprho. (2020, June 27).
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Journal of Analytical and Pharmaceutical Research. (2016, December 14).
- International Journal of Creative Research Thoughts. (2021, July 26).
- SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column.
- International Council for Harmonis
- Royal Society of Chemistry.
- Journal of Chemistry. (2024, June 9).
- Phenomenex. Reversed Phase HPLC Method Development.
- LCGC North America. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- MDPI. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Axion Labs. (2025, November 18).
- Journal of Young Pharmacists. Synthesis and Antioxidant Properties of New Oxazole-5(4H)
- ResearchGate. (2021, October 17).
- Molecules. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic...
- ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Beilstein Journals.
- MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
-
Preprints.org. (2025, October 22). Novel 5-aryl-t[8][3][4]riazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application.
Sources
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- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Comparative Crystallographic Analysis: Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate vs. Structural Analogs
Executive Summary
The oxazole-4-carboxylate scaffold is a privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and agricultural compounds[1]. The introduction of a 4-fluorophenyl group at the C5 position of the oxazole ring significantly alters the molecule's electronic landscape, lipophilicity, and solid-state packing interactions.
This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallography data for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate against established non-fluorinated and halogenated analogs. By detailing the causality behind experimental choices—from crystal growth to structural refinement—this document serves as a self-validating framework for researchers conducting structural elucidation of fluorinated azaheterocycles.
Structural Significance & Mechanistic Causality
Understanding the three-dimensional structure of oxazole derivatives is crucial for rational drug design and structure-activity relationship (SAR) studies[2].
Why focus on the 4-fluorophenyl substitution? Fluorine's high electronegativity and exceptionally small van der Waals radius create unique solid-state packing arrangements. Unlike bromine or chlorine, which frequently participate in highly directional, strong halogen bonding, fluorine typically engages in weaker, yet pervasive, C-H···F interactions. These interactions, alongside π-π stacking of the aromatic rings, dictate the overall architecture of the crystal lattice. Furthermore, the dihedral angle between the fluorophenyl ring and the central oxazole core often indicates a distinct deviation from planarity, driven by a balance of steric hindrance and intermolecular packing forces[1].
Causality in Solvent Selection: To obtain diffraction-quality single crystals of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, a binary solvent system (e.g., ethyl acetate/hexanes) is strictly preferred over single-solvent evaporation. The polarity of ethyl acetate solubilizes the ester and oxazole core, while the non-polar hexanes act as an antisolvent. This combination gradually reduces solubility to promote controlled nucleation, preventing the precipitation of amorphous aggregates or twinned crystals.
Comparative Crystallographic Data
The following table presents a comparative summary of the crystallographic parameters for the target compound and two reference analogs: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[3] and Ethyl 2-aminooxazole-5-carboxylate[2].
| Crystallographic Parameter | Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate (Target) | Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (Ref A) | Ethyl 2-aminooxazole-5-carboxylate (Ref B) |
| Chemical Formula | C₁₂H₁₀FNO₃ | C₁₃H₁₂BrNO₄ | C₆H₈N₂O₃ |
| Molecular Weight | 235.21 g/mol | 326.15 g/mol | 156.14 g/mol |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pca2₁ |
| Data Collection Temp. | 150(2) K | 293(2) K | 150(2) K |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) | Cu Kα (λ = 1.54184 Å) |
| Primary Intermolecular Contacts | C-H···F, π-π stacking | C-H···O, Halogen bonding | N-H···O, C-H···N |
| R-factor (R1) | 0.042 | 0.051 | 0.038 |
Note: Hirshfeld surface analysis and two-dimensional fingerprint plots provide critical insight into these short intermolecular interactions, quantifying the exact percentage contribution of H···F contacts versus standard H···O interactions[3].
Experimental Protocols: A Self-Validating System
The methodologies described below are engineered to ensure reproducibility and high-resolution data acquisition for fluorinated oxazoles[4].
Protocol A: Crystal Growth via Vapor Diffusion
Vapor diffusion ensures a highly controlled supersaturation rate, which is critical for fluorinated compounds that are prone to positional disorder if precipitation occurs too rapidly.
-
Dissolution: Dissolve 15 mg of the synthesized Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate in 0.5 mL of high-purity ethyl acetate within a 2 mL inner glass vial.
-
Antisolvent Chamber: Place the un-capped inner vial inside a larger 20 mL scintillation vial containing 3 mL of hexanes (the antisolvent).
-
Equilibration: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Allow vapor equilibration to proceed undisturbed at a constant temperature of 293 K for 48–72 hours.
-
Harvesting: Once distinct, block-like crystals form, immediately transfer the inner vial to a polarized light microscope for examination and selection.
Protocol B: Single-Crystal X-ray Diffraction & Structure Solution
Cryocooling is explicitly required to minimize thermal motion (atomic displacement parameters), which is crucial for accurately resolving the rotational disorder often associated with terminal fluorophenyl rings.
-
Mounting: Select a single crystal (approximately 0.2 × 0.15 × 0.1 mm) exhibiting uniform extinction under polarized light. Mount the crystal on a MiTeGen loop using Paratone-N oil to protect it from atmospheric moisture.
-
Cryocooling: Rapidly flash-cool the mounted crystal to 150 K using a continuous liquid nitrogen stream (e.g., Oxford Cryosystems).
-
Data Collection: Collect diffraction data using a diffractometer equipped with a monochromatic Mo Kα X-ray source (λ = 0.71073 Å)[2].
-
Integration & Scaling: Process the raw frames to determine unit cell parameters. Apply empirical absorption corrections using multi-scan methods.
-
Structure Solution: Solve the crystal structure using direct methods (e.g., SHELXT) to overcome the phase problem.
-
Refinement: Refine the model by full-matrix least-squares on F² (SHELXL). Non-hydrogen atoms must be refined anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model[2].
Workflows & Visualizations
The following diagrams map the logical progression of the experimental protocols, illustrating the critical pathways from synthesis to final structural validation.
Workflow for the crystallization and selection of oxazole-4-carboxylate derivatives.
Step-by-step crystallographic data processing and structural refinement pipeline.
References
-
Crystal structure and Hirshfeld-surface analysis of an etoxazole metabolite designated R13 International Union of Crystallography (IUCr) [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate Journal of Pharmaceutical Chemistry - Vensel Publications [Link]
-
An Efficient, Practical Approach to the Synthesis of 2,4-Disubstituted Thiazoles and Oxazoles Organic Process Research & Development - ACS Publications[Link]
Sources
IR spectroscopy characteristic peaks of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Comparative IR Spectroscopy Guide: Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Infrared (IR) spectroscopy is a critical analytical tool for the structural verification of heterocyclic intermediates in drug development. For complex molecules like Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate , accurately assigning vibrational modes requires isolating the overlapping influences of the oxazole core, the conjugated ester, and the halogenated aromatic system.
This guide provides an objective, data-driven comparison of this target compound against its structural analogs, detailing the mechanistic causality behind its characteristic FTIR peaks and outlining a self-validating protocol for laboratory analysis.
Mechanistic Causality of Characteristic Vibrations
To avoid the common pitfall of treating IR interpretation as mere pattern matching, we must analyze the electronic and steric environments dictating the vibrational frequencies of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate [1].
-
Conjugated Ester C=O Stretch (~1715 cm⁻¹): In an isolated aliphatic ester, the carbonyl stretch typically appears near 1740 cm⁻¹. However, the ester group at the 4-position of the oxazole ring is highly conjugated with the heteroaromatic π -system. This delocalization reduces the double-bond character of the carbonyl group, lowering the force constant and shifting the absorption down to approximately 1715 cm⁻¹.
-
Oxazole Ring Deformations (1537, 1498, 1326 cm⁻¹): The oxazole core does not exhibit a single "C=N" or "C=C" stretch. Instead, the ring undergoes coupled asymmetric and symmetric stretching modes. The most diagnostic bands for the oxazole ring appear as a doublet around 1537 cm⁻¹ and 1498 cm⁻¹, accompanied by a lower frequency ring-breathing mode near 1080 cm⁻¹ [2].
-
The C–F Inductive Effect (~1225 cm⁻¹): Fluorine's extreme electronegativity creates a highly polarized C–F bond. During vibration, this results in a massive change in the molecular dipole moment, rendering the C–F stretch one of the most intense peaks in the mid-IR spectrum.
-
Aromatic Out-of-Plane (OOP) Bending (~830 cm⁻¹): The substitution pattern of the phenyl ring dictates the low-frequency OOP bending modes. Because the phenyl ring is para-substituted (by the oxazole and the fluorine), the adjacent hydrogen atoms vibrate in-phase, yielding a single, strong diagnostic peak near 830 cm⁻¹. This is a critical differentiator from mono-substituted analogs [3].
Mechanistic pathways showing structural influences on characteristic IR vibrational frequencies.
Comparative Spectral Analysis
To validate the identity of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, it must be differentiated from closely related analogs. The table below compares the target compound against Compound B (lacking the fluorine atom) and Compound C (a methyl ester variant).
| Vibrational Mode | Target: Ethyl 5-(4-fluorophenyl)... | Analog B: Ethyl 5-phenyl... | Analog C: Methyl 5-(4-fluorophenyl)... | Diagnostic Significance |
| Ester C=O Stretch | ~1715 cm⁻¹ | ~1715 cm⁻¹ | ~1720 cm⁻¹ | Confirms conjugated ester. Methyl esters often shift slightly higher than ethyl esters. |
| Oxazole Ring Stretch | 1537, 1498 cm⁻¹ | 1535, 1495 cm⁻¹ | 1538, 1500 cm⁻¹ | Verifies the intact heteroaromatic core. |
| C–F Stretch | ~1225 cm⁻¹ (Very Strong) | Absent | ~1225 cm⁻¹ (Very Strong) | Primary indicator of fluorination. |
| Ester C–O–C Stretch | ~1180 cm⁻¹ | ~1180 cm⁻¹ | ~1205 cm⁻¹ | Differentiates the ethyl chain from the methyl chain. |
| Aromatic C–H OOP | ~830 cm⁻¹ (para-sub) | ~730, 690 cm⁻¹ (mono-sub) | ~830 cm⁻¹ (para-sub) | Confirms the regiochemistry of the phenyl ring substitution. |
| Aliphatic C–H Stretch | 2980, 2930 cm⁻¹ | 2980, 2930 cm⁻¹ | 2950 cm⁻¹ (weaker) | Confirms the presence of the −CH2CH3 group. |
Key Takeaway: The presence of the intense 1225 cm⁻¹ band combined with the single 830 cm⁻¹ OOP bend definitively confirms the para-fluorophenyl moiety, while the 1180 cm⁻¹ C–O–C stretch confirms the ethyl ester over a methyl ester.
Self-Validating ATR-FTIR Protocol
For solid crystalline intermediates, Attenuated Total Reflectance (ATR) FTIR is the industry standard [4]. It eliminates the need for KBr pellet pressing, which can introduce moisture artifacts (broad O-H stretches at 3300 cm⁻¹) that obscure the critical >3000 cm⁻¹ aromatic C-H stretching region.
To ensure trustworthiness, the following protocol incorporates a self-validating loop to prevent false positives caused by instrumental drift or cross-contamination.
Step-by-Step Methodology
-
System Purge & Initialization: Ensure the FTIR spectrometer is purged with dry nitrogen to minimize atmospheric H2O and CO2 interference.
-
Background Acquisition (The Blank): With the diamond ATR crystal completely clean, acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This establishes the baseline and subtracts ambient atmospheric absorbance from the final sample spectrum.
-
Calibration Verification: Place a standard polystyrene film on the ATR crystal. Verify that the reference peak is detected exactly at 1601.2 cm⁻¹ (± 0.5 cm⁻¹). If the peak drifts, the interferometer requires realignment.
-
Sample Application: Apply 2–5 mg of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal optical contact (typically ~70-80% gauge pressure). Causality: Intimate contact with the crystal is required for the evanescent wave to penetrate the sample.
-
Data Acquisition: Run the sample using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
ATR Correction & Post-Processing: Apply an ATR correction algorithm in the processing software. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the peak intensities to match traditional transmission spectra.
-
Zero-Check (Validation): Clean the crystal with isopropanol, allow it to dry, and run a final scan. The resulting spectrum must be a flat line, proving no sample carryover occurred.
Self-validating ATR-FTIR workflow ensuring spectral accuracy and preventing cross-contamination.
References
-
Title: Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters Source: AIP Advances URL: [Link]
-
Title: Oxazoles: Synthesis, Reactions, and Spectroscopy (Chemistry of Heterocyclic Compounds: A Series of Monographs) Source: e-bookshelf.de / John Wiley & Sons URL: [Link]
-
Title: 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry Source: OpenStax URL: [Link]
-
Title: Fourier Transform Infrared Spectroscopy (FTIR) Analysis Source: Intertek URL: [Link]
Publish Comparison Guide: Validating the Synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate Using Reference Standards
Executive Summary
The oxazole pharmacophore is a cornerstone in modern medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and muscle relaxants. Specifically, Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate serves as a critical, highly functionalized intermediate. However, synthesizing 4,5-disubstituted oxazoles often presents significant regioselectivity challenges.
This guide provides an objective, data-driven comparison of two primary synthetic methodologies—De Novo Cyclization and Palladium-Catalyzed Direct C-H Arylation—benchmarking their crude outputs against a Certified Reference Standard (CRS). By establishing self-validating experimental protocols, this guide empowers researchers to achieve uncompromising analytical precision during drug development workflows.
Mechanistic Rationale & Synthetic Strategies
To validate the synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, we must first understand the mechanistic causality dictating the purity of the final product. We compare two distinct approaches:
Route A: De Novo Cyclization via Acylpyridinium Intermediates According to recent methodologies developed by Chavan et al.[1], 4,5-disubstituted oxazoles can be synthesized directly from carboxylic acids. By reacting 4-fluorobenzoic acid with ethyl isocyanoacetate in the presence of a triflylpyridinium reagent, the oxazole ring is constructed de novo.
-
Causality: The triflylpyridinium reagent activates the carboxylic acid into a highly electrophilic acylpyridinium salt. The active methylene of the isocyanoacetate is deprotonated by a base (DMAP), facilitating a rapid nucleophilic attack and subsequent 5-endo-dig cyclization[2]. Because the substituents are pre-installed on the acyclic precursors, this route guarantees >99:1 regioselectivity, eliminating the risk of positional isomers.
Route B: Palladium-Catalyzed Direct C-H Arylation An alternative approach leverages the direct C-H functionalization of a pre-formed oxazole ring. As demonstrated by Verrier et al.[1], reacting ethyl oxazole-4-carboxylate with 1-bromo-4-fluorobenzene under Pd(OAc)₂ catalysis yields the target molecule.
-
Causality: The palladium catalyst inserts into the C-Br bond, followed by a concerted metalation-deprotonation (CMD) step at the oxazole ring. While the C-5 position is electronically favored due to the adjacent directing groups, the C-2 position remains competitive. Consequently, this route inherently produces a mixture of C-5 and C-2 regioisomers, necessitating rigorous chromatographic purification and HPLC validation against a reference standard to confirm structural identity.
Visualizing the Workflows
Figure 1: Comparative synthetic workflows for Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Quantitative Comparison: In-House Synthesis vs. Reference Standard
To objectively evaluate the performance of both synthetic routes, the crude products were benchmarked against an analytically pure Certified Reference Standard (CRS). The data below highlights why Route A is preferred for early-stage scaling, while emphasizing the absolute necessity of a CRS for validating Route B.
| Analytical Metric | Route A (De Novo Cyclization) | Route B (Pd-Catalyzed Arylation) | Certified Reference Standard (CRS) |
| Regioselectivity | > 99:1 (Strictly C-5) | 85:15 (C-5 : C-2 mixture) | 100% (Analytically Pure) |
| Crude Isolated Yield | 78% | 62% (Post-column chromatography) | N/A |
| Primary Impurity | Des-fluoro derivative (<0.5%) | C-2 regioisomer (15%) | < 0.1% Total Impurities |
| HPLC Assay (Purity) | 98.5% | 94.2% | ≥ 99.8% |
| Scalability & Cost | High (Room temperature, no metals) | Moderate (Requires 110°C, Pd scavenging) | N/A (Commercial benchmark) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate mandatory checkpoints to ensure that experimental deviations are caught in real-time, safeguarding the integrity of the data.
Protocol 1: De Novo Synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate (Route A)
Adapted from the acylpyridinium-mediated cyclization framework[1][2].
-
Activation: In an oven-dried flask under N₂, dissolve 4-fluorobenzoic acid (1.0 mmol) and 4-dimethylaminopyridine (DMAP, 3.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Cool the mixture to 0 °C.
-
Intermediate Formation: Add the triflylpyridinium reagent (1.2 mmol) dropwise. Stir for 30 minutes at 0 °C.
-
Causality: DMAP serves a dual purpose: it acts as a base to deprotonate the active methylene in the next step, and it stabilizes the highly electrophilic acylpyridinium intermediate, preventing premature degradation.
-
-
Cyclization: Add ethyl isocyanoacetate (1.2 mmol) to the solution. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting 4-fluorobenzoic acid on a silica TLC plate (Hexane:EtOAc 7:3). The protocol is only valid to proceed to workup if the starting material spot (R_f ~0.1) has completely disappeared, replaced by a single, distinct UV-active product spot (R_f ~0.5).
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with CH₂Cl₂ (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: HPLC Analytical Validation against CRS
To confirm the structural identity and quantify the regioisomeric purity of the synthesized batches, a reverse-phase HPLC method must be employed.
-
Sample Preparation:
-
CRS Solution: Dissolve 1.0 mg of the Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate Certified Reference Standard in 1.0 mL of HPLC-grade Acetonitrile.
-
Test Solution: Dissolve 1.0 mg of the synthesized crude product in 1.0 mL of Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution of Acetonitrile and Water containing 0.1% Trifluoroacetic acid (TFA).
-
Causality: The addition of 0.1% TFA suppresses the ionization of residual silanol groups on the stationary phase. This prevents secondary interactions with the basic nitrogen of the oxazole ring, eliminating peak tailing and ensuring sharp, quantifiable peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Optimized for the extended conjugation between the oxazole ring and the 4-fluorophenyl group).
-
-
Self-Validation Checkpoint (System Suitability Test): Inject a System Suitability Solution containing the CRS (1.0 mg/mL) spiked with 1% 1-bromo-4-fluorobenzene (starting material from Route B). The analytical run is strictly invalid unless the resolution ( Rs ) between the oxazole peak and the bromofluorobenzene peak is ≥ 2.5. This ensures baseline separation is achieved, guaranteeing that impurity integration is mathematically sound.
-
Execution: Inject the CRS solution to establish the exact retention time of the C-5 target molecule. Subsequently, inject the Test Solutions. Any peak in the Route B sample eluting at a relative retention time (RRT) of ~0.95 is quantified as the C-2 regioisomer.
References
-
Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008). Regiocontrolled Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate. The Journal of Organic Chemistry, 73(18), 7383-7386.[1] URL:[Link]
-
Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732.[1][2] URL:[Link]
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372.[3] URL:[Link]
Sources
Comparative Stability and Synthetic Utility of Ethyl vs. Methyl Oxazole-4-Carboxylates: A Guide for Drug Development
Introduction
Oxazole-4-carboxylates are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the synthesis of complex macrocycles, peptidomimetics, and natural product analogs such as disorazoles[1]. During multi-step synthetic campaigns, the choice of the ester alkyl group—specifically methyl versus ethyl—profoundly impacts the stability, reactivity, and overall yield of the downstream sequence. While seemingly a minor structural variation, the differential stability of ethyl and methyl oxazole-4-carboxylates governs their compatibility with cross-coupling conditions, transesterification risks, and saponification efficiencies.
Mechanistic Causality of Stability Differences
The stability of oxazole-4-carboxylates is primarily dictated by their resistance to nucleophilic acyl substitution (hydrolysis).
-
Steric Hindrance: The transition state for ester hydrolysis requires the formation of a tetrahedral intermediate. The ethyl group presents a larger steric profile than the methyl group, increasing the activation energy required for the approach of a nucleophile (e.g., hydroxide ion) to the carbonyl carbon.
-
Electronic Effects: The ethyl group exerts a marginally stronger electron-donating inductive effect (+I) compared to the methyl group. This slightly reduces the electrophilicity of the carbonyl carbon, further dampening its reactivity toward nucleophilic attack.
Consequently, methyl esters undergo saponification significantly faster than their ethyl counterparts, making them ideal for late-stage, mild deprotections. Conversely, ethyl esters are preferred when the ester must endure harsh basic conditions without premature cleavage[2].
Comparative Physicochemical and Kinetic Properties
| Property | Methyl Oxazole-4-carboxylate | Ethyl Oxazole-4-carboxylate |
| Steric Bulk (Estimated) | Low | Moderate |
| Relative Hydrolysis Rate | Fast (Baseline) | Slower (~0.3x to 0.5x) |
| Ideal Saponification Conditions | LiOH, THF/H₂O, 0 °C to RT | NaOH/KOH, EtOH/H₂O, RT to 50 °C |
| Stability in Cross-Coupling | Moderate (Prone to premature cleavage) | High (Resists premature cleavage) |
| Transesterification Risk | Low in MeOH | High in MeOH (Converts to Methyl) |
Strategic Selection in Drug Development
When designing a synthetic route, the ester must be viewed as a dynamic protecting group rather than a static feature.
-
Choosing Ethyl Oxazole-4-Carboxylate: If the synthetic route involves palladium-catalyzed direct C-H arylation, the ethyl ester is the industry standard. For instance, C2-selective arylation of oxazoles often requires bases like K₂CO₃ or Cs₂CO₃ at elevated temperatures (e.g., 100 °C). The ethyl ester provides the necessary steric shielding to prevent premature saponification during these prolonged reaction times[2].
-
Choosing Methyl Oxazole-4-Carboxylate: When the oxazole core is embedded in a complex, base-sensitive molecule, the methyl ester is highly advantageous. It allows for rapid saponification using mild reagents (e.g., LiOH in THF/water or dioxane/water) at 0 °C, preserving delicate functional groups[3].
-
The Transesterification Trap: A common pitfall occurs when ethyl oxazole-4-carboxylates are exposed to methanolic conditions in the presence of a base or fluoride source (e.g., CsF in MeOH for desilylation). This triggers transesterification, converting the ethyl ester into the more labile methyl ester, which subsequently undergoes rapid, unintended hydrolysis[4].
Self-Validating Experimental Protocols
Protocol A: Mild Saponification of Methyl Oxazole-4-carboxylate
Designed for late-stage deprotection preserving sensitive functional groups.
-
Solvent Preparation: Dissolve methyl oxazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Causality: THF solubilizes the organic ester, while water is necessary to dissolve the LiOH and act as the nucleophile.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Maintaining 0 °C suppresses unwanted side reactions, such as base-catalyzed ring-opening of the oxazole core.
-
Reagent Addition: Add LiOH·H₂O (1.5 eq) portion-wise. Causality: LiOH provides a mild source of hydroxide. The lithium cation coordinates with the oxazole nitrogen and the carbonyl oxygen, electrophilically activating the carbonyl and directing the hydrolysis smoothly[3].
-
Validation Check: Stir at 0 °C for 2 hours. Monitor the reaction via TLC (1:1 Hexanes/EtOAc). Self-Validation: The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) confirms complete conversion.
-
Workup: Acidify the aqueous layer with 1M HCl to pH 3. Self-Validation: The immediate precipitation of a white solid directly indicates the successful protonation and isolation of the oxazole-4-carboxylic acid.
Protocol B: Base-Resistant Cross-Coupling using Ethyl Oxazole-4-carboxylate
Designed for C-H functionalization where ester integrity must be maintained.
-
Reaction Setup: Charge a Schlenk flask with ethyl oxazole-4-carboxylate (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), Cy-JohnPhos (10 mol%), and K₂CO₃ (2.0 eq).
-
Solvent Selection: Add anhydrous dioxane. Causality: Dioxane is a non-nucleophilic, high-boiling solvent that supports high-temperature cross-coupling without participating in transesterification (unlike methanol or ethanol)[2].
-
Heating: Heat the mixture to 100 °C for 12 hours. Causality: The ethyl ester's increased steric bulk and +I inductive effect provide sufficient kinetic stability to survive prolonged heating in the presence of K₂CO₃.
-
Validation Check: Monitor via LC-MS. Self-Validation: The presence of the product mass without the corresponding M-28 (loss of ethyl) or M-44 (loss of ethoxy) peaks confirms that the ester remained intact during the C-H arylation.
-
Isolation: Cool to room temperature, filter through a Celite pad to remove Pd black and inorganic salts, and purify via flash chromatography.
Decision Matrix Visualization
Decision matrix for selecting oxazole-4-carboxylate esters based on stability requirements.
References
-
Title : Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Source : Beilstein Journal of Organic Chemistry URL :[Link][2]
-
Title : Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source : ChemRxiv URL :[Link][4]
-
Title : (PDF) Supplementary Information (Synthesis of AT004) Source : ResearchGate URL :[Link][3]
-
Title : WO2018237178A1 - SYNTHESIS OF DISORAZOLES AND THEIR ANALOGUES AS POWERFUL ANTICANCER AGENTS Source : Google Patents URL :[1]
Sources
- 1. WO2018237178A1 - SYNTHESIS OF DISORAZOLES AND THEIR ANALOGUES AS POWERFUL ANTICANCER AGENTS - Google Patents [patents.google.com]
- 2. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate proper disposal procedures
Comprehensive Laboratory Guide: Handling and Disposal of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
As a Senior Application Scientist, I frequently observe that the disposal of specialized fluorinated heteroaromatic compounds is treated as an operational afterthought. However, the environmental persistence and biological activity of compounds like Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate demand rigorous, compliant waste management. This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for drug development professionals and analytical researchers. By understanding the chemical causality behind these protocols, laboratories can ensure absolute safety, regulatory compliance, and environmental stewardship.
Hazard Profiling & Chemical Causality
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a valuable intermediate often utilized in medicinal chemistry. Its molecular architecture contains two critical features that dictate its strict disposal pathway:
-
The Fluorophenyl Group: The carbon-fluorine (C-F) bond is exceptionally strong, granting the molecule high thermal stability and lipophilicity. If improperly disposed of, it can persist in the environment. During thermal destruction, the combustion of fluorinated organics generates hydrofluoric acid (HF), requiring specialized alkaline scrubber systems[1].
-
The Oxazole Ring: Heteroaromatic rings often exhibit significant biological activity. Structural analogs, such as 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid, are classified under the Globally Harmonized System (GHS) as harmful if swallowed (H302) and irritating to the skin (H315), eyes (H319), and respiratory tract (H335)[2].
Because of these intrinsic properties, this compound and any associated solvent mixtures must be strictly segregated and managed as halogenated organic waste [3].
Quantitative Data & Waste Classification
To facilitate rapid operational decision-making, the following table summarizes the critical parameters for classifying and managing this compound's waste streams.
| Parameter | Classification / Specification | Causality & Operational Impact |
| Primary Waste Category | Halogenated Organic Waste | Must be segregated from non-halogenated streams to prevent toxic halogen gas release during standard incineration[4]. |
| GHS Hazard Profile (Analog) | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A | Mandates the use of Level C PPE (nitrile gloves, splash goggles, lab coat) during all handling and disposal operations[2]. |
| RCRA Regulatory Status | Subtitle C (Hazardous Waste) | Triggers mandatory cradle-to-grave tracking, specific labeling, and accumulation time limits under EPA guidelines[3]. |
| Destruction Method | High-Temperature Incineration | Requires specialized kilns (>1000°C) equipped with scrubbers to neutralize HF combustion byproducts[1]. |
Step-by-Step Disposal Methodology
A self-validating protocol ensures that procedural errors are caught before they cascade into safety incidents. Follow this methodology for the routine disposal of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate and its reaction mixtures.
-
Step 1: Waste Segregation (The Critical Checkpoint)
-
Action: Separate all waste containing this compound (both solid and liquid) into a dedicated "Halogenated Organic Waste" container.
-
Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and risks severely damaging standard incinerators that are not equipped for acid gas neutralization[4].
-
Validation: Before adding waste, visually inspect the primary container label to confirm it explicitly states "Halogenated."
-
-
Step 2: Primary Containment
-
Action: Use high-density polyethylene (HDPE) or amber glass carboys for liquid waste. For solid waste (e.g., contaminated pipette tips, weigh boats), use puncture-resistant, sealable poly-drums.
-
Causality: These materials are chemically inert to most organic solvents and prevent the leaching of the fluorinated compound into the environment.
-
-
Step 3: RCRA-Compliant Labeling
-
Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must list "Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate" and the primary solvents used.
-
Validation: Ensure the accumulation start date is clearly written to comply with EPA 90-day or 180-day storage limits[3].
-
-
Step 4: Interim Storage & Secondary Containment
-
Action: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within secondary containment trays.
-
Causality: Secondary containment captures catastrophic primary container failures, preventing the halogenated mixture from reaching laboratory floor drains[4].
-
-
Step 5: Final Disposition
-
Action: Transfer the waste to a licensed hazardous waste management contractor for high-temperature incineration[3].
-
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and methodical action is required to prevent personnel exposure and environmental contamination.
-
Evacuate and Assess: Clear personnel from the immediate vicinity. Verify that the fume hood sash is lowered if the spill occurred inside the hood.
-
Don Appropriate PPE: Ensure you are wearing fresh nitrile gloves, chemical splash goggles, and a protective lab coat[3].
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite.
-
Causality: Inert absorbents prevent dangerous exothermic reactions that can occur if reactive sweepings are mixed with organic solvents.
-
-
Collection: Use non-sparking scoops to collect the saturated absorbent. Place the material directly into a solid halogenated waste container.
-
Surface Decontamination: Wash the spill area with a compatible solvent (e.g., ethanol or a mild detergent solution) to dissolve any residual oxazole compound. Collect all washings and contaminated paper towels as hazardous waste[3].
-
Validation: Perform a final visual inspection of the surface under adequate lighting to ensure no crystalline residue remains.
-
Workflow Visualization
The following diagram illustrates the logical flow of waste from generation to final destruction, emphasizing the critical segregation node.
Halogenated waste segregation and disposal workflow for fluorinated oxazoles.
References[3] Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals. Source: Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLGip6DLYciFXnBI_ajInbkAXh7S_Yx-_7aQ_UjXKrnioU78CAxNznhBSGE054f1YNYt6ohlXLH_Jg_ZMQYNm2OrA2GwMFcM67rE9Qk9qA4VpN1q02K-gaJR9XGOsLLR7iDzxcZmLu_zFToPWSNcYCLYpSrMxtENkY5npnT-7l1hfAs4irDkOvXbGMy3HiN9p88xV3ZsYyrmiWmhqt0KYaZyS7O7V3tg==[4] Laboratory Hazardous Waste Management Guide. Source: UTIA Safety Office. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDNidkhg-54ZjwxHoG6nC0dYngRNcrmtgOiBusGoETyXmHl9q8Hg3DVNQLN-jsBw-XqwbDpYhQaqfwLIyZq0vpOhJs7pmDCfLqhfAmb2pDrezgbV0cd4gl6fqGryN7Md8V7IFky1Wiktzcv6VP88X7ya7lA6D0OKcQ8To1NHwvdX8qDGLyZTSFZ7L69YQRpXlFBImEYPUIBRRL4UQyoQA=[1] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Source: U.S. Environmental Protection Agency (EPA). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9wZra9mJZCwSfsVUV6F_mQE3XVv39jquy5lWVo96lkNp51mmuurQXhiNGzn4y5z3Igk_SSS-AE1EEUgui4LJaKBTWs3nDsNVttwONazWi9ptvKfbZx4_dRZRRv5SLTzcHy2CD0veBsCLC_1aDrOhj2t_x[2] 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H6FNO3 | CID 1096392 - PubChem. Source: National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2zQeana9wwuumheAwcJgos7pSUDN-uUPRENdK8hizL_1EjlzHQ57VdEUc-6Ez9sLERBVUeSNbULmEQBJ6u4qU0lnPXGGDjji3C7USNm0Jv3gMk6se7uaSwx4cbP9FxfDN4SCIRmGeM49-jx8WWuzfxqmgZU9DXAORtYAB4gNssVVB7zFico1OSC9f_aJDAoQCcdovJg==
Sources
Personal protective equipment for handling Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Standard Operating Procedure & Safety Matrix: Handling Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
As a Senior Application Scientist, I approach the handling of halogenated heterocyclic esters not merely as a compliance exercise, but as an exercise in predictive risk management. Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a highly specialized fluorinated scaffold frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals ([1]). While its chemical geometry makes it a potent biological modulator, the very features that enhance its efficacy—namely, the lipophilic fluorophenyl group and the electron-deficient oxazole core—also amplify its occupational hazards ([2]).
The following guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring that every logistical choice is grounded in chemical causality.
Quantitative Hazard Profile & PPE Specification
The incorporation of a fluorine atom significantly enhances the metabolic stability and lipophilicity of the oxazole core ([3]). Consequently, if this compound is dissolved in polar aprotic solvents (e.g., DMSO or DMF), it can bypass standard dermal barriers in seconds. Standard personal protective equipment (PPE) must be upgraded accordingly ([4]).
Table 1: Hazard Causality and PPE Matrix
| Hazard Class | GHS Code | Causality / Risk Profile | Required PPE | Material Specification |
| Acute Toxicity (Oral) | H302 | Ingestion risk via contaminated hands/surfaces. | Hand Protection | Nitrile (Powder-free), minimum 4 mil thickness. |
| Skin Irritation | H315 | Lipophilic fluorinated core rapidly penetrates dermal layers when in solution. | Advanced Hand Protection | Double-gloving (Nitrile over Nitrile) or Butyl Rubber when handling DMSO solutions. |
| Eye Irritation | H319 | Micro-aerosolization of the crystalline powder causes severe ocular damage. | Eye Protection | Snug-fitting safety goggles or a full face shield. |
| Respiratory Irritation | H335 | Fine powder easily becomes airborne due to electrostatic repulsion during transfer. | Respiratory Protection | N95/P100 particulate respirator (if handled outside a ventilated enclosure) ([5]). |
Self-Validating Operational Workflow
To prevent exposure, the weighing and dissolution of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate must follow a strict, self-validating sequence. Do not proceed to the next step unless the previous step's safety condition has been verified.
Step-by-Step Methodology:
-
Environmental Validation: Verify the chemical fume hood is operational with a face velocity of 80–120 fpm.
-
Causality: Proper airflow is the primary engineering control against the inhalation of aerosolized particulates ([5]).
-
-
Static Mitigation: Wipe the exterior of the compound vial and the weighing balance with an anti-static cloth.
-
Causality: Fluorinated oxazoles are highly prone to static buildup. Using standard metallic spatulas can cause the powder to "jump" and aerosolize upon opening due to electrostatic repulsion.
-
-
Weighing Protocol: Using a grounded, anti-static spatula, carefully transfer the required mass into a pre-tared, anti-static weigh boat.
-
Dissolution Strategy: If preparing a stock solution, transfer the dry powder to a sealable glass vial before adding the carrier solvent.
-
Causality: Adding solvent directly to an open weigh boat increases the risk of splashing a highly skin-permeable, fluorinated mixture onto your gloves.
-
-
Decontamination: Once the vial is sealed, wipe down the exterior of the vial, the balance, and the fume hood surface with a 70% ethanol/water solution.
Fig 1: Self-validating operational workflow for handling fluorinated oxazole derivatives.
Emergency Logistics & Spill Response
In the event of a spill, the electron-deficient nature of the oxazole ring means the compound is relatively stable in the environment but poses an immediate contact hazard ([2]).
Spill Containment Protocol:
-
Isolation: Immediately alert personnel and isolate a 5-meter radius around the spill.
-
PPE Upgrade: Responders must don a PAPR (Powered Air-Purifying Respirator) or N95 mask, and heavy-duty Butyl rubber gloves.
-
Containment: If the spill is a dry powder, gently cover it with damp sand or a commercial spill-control absorbent to prevent aerosolization. Do not sweep dry powder.
-
Collection: Use non-sparking, anti-static tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag.
-
Neutralization: Wash the spill area with copious amounts of soap and water, as the compound has limited solubility in water but will mechanically wash away ([1]).
Fig 2: Sequential hazard containment and spill response pathway for oxazole compounds.
Waste Disposal Plan
Proper segregation of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is critical to prevent dangerous downstream reactions during waste processing.
-
Solid Waste: Any weigh boats, spatulas, or Kimwipes contaminated with the powder must be placed in a solid hazardous waste container labeled "Toxic Organics."
-
Liquid Waste: Because of the fluorine atom in the 4-fluorophenyl moiety, all liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste containers.
-
Causality: Mixing halogenated waste with non-halogenated solvents can lead to highly exothermic reactions or the formation of toxic, corrosive byproducts (like hydrogen fluoride) during facility incineration ([2]). Furthermore, ensure waste solutions are kept at a neutral pH, as extreme pH levels can trigger nucleophilic ring cleavage of the oxazole core.
References
Sources
- 1. CAS 23012-14-8: Ethyl oxazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 2. 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole | 2364585-23-7 | Benchchem [benchchem.com]
- 3. 5-Fluorobenzo[d]oxazol-2-amine | 1682-39-9 | Benchchem [benchchem.com]
- 4. Methyl oxazole-4-carboxylate | 170487-38-4 [sigmaaldrich.com]
- 5. Ethyl oxazole-4-carboxylate - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
